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  • Product: Menthyl propionate
  • CAS: 86014-82-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Menthyl Propionate

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Menthyl propionate is a chiral ester of significant interest in the fields of organic synthesis and drug development. Derived from the natu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyl propionate is a chiral ester of significant interest in the fields of organic synthesis and drug development. Derived from the naturally abundant and enantiomerically pure (-)-menthol, this compound serves as a valuable chiral auxiliary, enabling the stereoselective synthesis of complex molecules. Its well-defined three-dimensional structure provides a powerful tool for chemists to control the stereochemical outcome of reactions, a critical aspect in the creation of new therapeutic agents where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic characterization of (-)-menthyl propionate, offering insights into its application as a chiral auxiliary.

Chemical Structure and Stereochemistry

(-)-Menthyl propionate possesses the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . The systematic IUPAC name for the specific stereoisomer derived from (-)-menthol is [(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] propanoate.

The stereochemistry of (-)-menthyl propionate is dictated by the stereocenters present in the menthyl group, which is derived from (-)-menthol. (-)-Menthol has the (1R,2S,5R) configuration, and this chirality is transferred to the ester. The cyclohexane ring of the menthyl group adopts a stable chair conformation, with the three bulky substituents—isopropyl, methyl, and the propionyloxy group—all occupying equatorial positions to minimize steric strain. This rigid and well-defined conformation is key to its effectiveness as a chiral auxiliary.

Figure 1: 2D structure of (-)-menthyl propionate.[1]

The propionate group is attached to the hydroxyl position of the (-)-menthol. The stereocenters of the menthyl group are:

  • C1 (R): The carbon atom to which the propionyloxy group is attached.

  • C2 (S): The carbon atom bearing the isopropyl group.

  • C5 (R): The carbon atom with the methyl group.

This specific arrangement of substituents creates a distinct chiral environment that can influence the approach of reagents in a chemical reaction.

Synthesis of (-)-Menthyl Propionate

The most common method for the synthesis of (-)-menthyl propionate is the esterification of (-)-menthol with a propionylating agent, such as propionyl chloride or propionic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Experimental Protocol: Esterification of (-)-Menthol with Propionyl Chloride

This protocol describes a general procedure for the synthesis of (-)-menthyl propionate.

Materials:

  • (-)-Menthol

  • Propionyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol in anhydrous diethyl ether.

  • Add pyridine to the solution. The pyridine acts as a base to quench the HCl generated during the reaction.

  • Cool the mixture in an ice bath.

  • Slowly add propionyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure (-)-menthyl propionate.

G cluster_0 Synthesis of (-)-Menthyl Propionate Reactants (-)-Menthol + Propionyl Chloride + Pyridine Reaction Esterification in Anhydrous Diethyl Ether Reactants->Reaction 1. Mix reactants Workup Aqueous Workup: - Wash with NaHCO₃ - Wash with Brine Reaction->Workup 2. Quench and extract Purification Purification: - Drying (MgSO₄) - Filtration - Concentration - Distillation/Chromatography Workup->Purification 3. Isolate and purify Product (-)-Menthyl Propionate Purification->Product

Figure 2: Experimental workflow for the synthesis of (-)-menthyl propionate.

Spectroscopic Characterization

The structure and purity of (-)-menthyl propionate are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of (-)-menthyl propionate will exhibit characteristic signals for both the menthyl and propionate moieties. The protons on the cyclohexane ring of the menthyl group will appear as a complex series of multiplets in the upfield region (typically 0.7-2.5 ppm). The proton on the carbon bearing the ester group (H1) will be shifted downfield due to the deshielding effect of the oxygen atom, appearing as a multiplet around 4.6 ppm. The ethyl group of the propionate moiety will show a triplet for the methyl protons (CH₃) around 1.1 ppm and a quartet for the methylene protons (CH₂) around 2.2 ppm.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. The carbonyl carbon of the ester will appear significantly downfield, typically around 174 ppm. The carbon attached to the ester oxygen (C1 of the menthyl group) will resonate around 74 ppm. The remaining carbons of the menthyl and propionate groups will appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (-)-Menthyl Propionate

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Propionate CH₃~1.1 (t)~9
Propionate CH₂~2.2 (q)~28
Propionate C=O-~174
Menthyl C1-H~4.6 (m)~74
Menthyl Carbons0.7 - 2.5 (m)16 - 50
Infrared (IR) Spectroscopy

The IR spectrum of (-)-menthyl propionate will show a strong, characteristic absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing around 1735 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester group in the 1250-1150 cm⁻¹ region and the C-H stretching vibrations of the aliphatic groups just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (-)-menthyl propionate will likely not show a prominent molecular ion peak (m/z 212) due to facile fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. Key fragments would be expected from the cleavage of the ester bond, leading to ions corresponding to the menthyl cation and the propionyl group.

Application as a Chiral Auxiliary

The primary application of (-)-menthyl propionate in research and drug development is as a chiral auxiliary. The bulky and stereochemically defined menthyl group can effectively shield one face of a prochiral center, directing the attack of a reagent to the opposite face, thus inducing diastereoselectivity.

For instance, the enolate of (-)-menthyl propionate can be generated and then reacted with an electrophile. The menthyl group will direct the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product.

G cluster_1 Asymmetric Synthesis using (-)-Menthyl Propionate Start (-)-Menthyl Propionate Enolate Formation of Chiral Enolate Start->Enolate 1. Deprotonation Reaction Diastereoselective Reaction with Electrophile Enolate->Reaction 2. Addition of Electrophile Diastereomers Mixture of Diastereomers (one major) Reaction->Diastereomers Cleavage Cleavage of Chiral Auxiliary Diastereomers->Cleavage 3. Hydrolysis or Reduction Product Enantiomerically Enriched Product Cleavage->Product Auxiliary Recovered (-)-Menthol Cleavage->Auxiliary

Figure 3: Logical workflow for the use of (-)-menthyl propionate as a chiral auxiliary.

The diastereoselectivity achieved depends on the specific reaction conditions, including the choice of base, solvent, and temperature, as well as the nature of the electrophile. Optimization of these parameters is crucial for maximizing the stereochemical control. The ability to remove and potentially recycle the (-)-menthol auxiliary adds to the practical utility of this approach.

Conclusion

(-)-Menthyl propionate is a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its well-defined stereochemistry, derived from the readily available chiral pool compound (-)-menthol, allows for predictable and often high levels of asymmetric induction in a variety of chemical transformations. A thorough understanding of its structure, synthesis, and spectroscopic properties is essential for its effective application in the development of new pharmaceuticals and other complex chiral molecules. This guide provides a foundational understanding for researchers and scientists looking to leverage the power of this important chiral auxiliary.

References

  • PubChem. (-)-Menthyl propionate. National Center for Biotechnology Information. [Link]

  • SpectraBase. Menthyl propionate. Wiley. [Link]

Sources

Exploratory

The Energetics of Flavor and Function: A Technical Guide to the Thermodynamic Parameters of Menthyl Propionate Formation

Abstract The synthesis of menthyl propionate, an ester valued for its characteristic minty-fruity aroma and potential applications in pharmaceuticals and fragrance industries, is a process governed by fundamental thermod...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of menthyl propionate, an ester valued for its characteristic minty-fruity aroma and potential applications in pharmaceuticals and fragrance industries, is a process governed by fundamental thermodynamic principles. A thorough understanding of the thermodynamic parameters associated with its formation—namely enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—is paramount for researchers, scientists, and drug development professionals. These parameters dictate the reaction's spontaneity, equilibrium position, and heat flow, providing a quantitative framework for process optimization, yield maximization, and efficient scale-up. This in-depth technical guide provides a comprehensive overview of the thermodynamic landscape of menthyl propionate formation, detailing both the theoretical underpinnings and the practical experimental and computational methodologies required for their determination.

Introduction: Why Thermodynamics Matters in Menthyl Propionate Synthesis

The formation of menthyl propionate from menthol and propionic acid is a reversible esterification reaction. While the synthesis may appear straightforward, achieving high yields and purity necessitates a deep understanding of the reaction's energetic driving forces. Thermodynamic parameters provide critical insights:

  • Gibbs Free Energy (ΔG): As the ultimate arbiter of reaction spontaneity, a negative ΔG indicates that the formation of menthyl propionate is favored under the given conditions. Its value is crucial for predicting the theoretical maximum yield at equilibrium.

  • Enthalpy (ΔH): This parameter quantifies the heat absorbed or released during the reaction. A negative ΔH (exothermic) implies that heat is generated, which must be managed during scale-up to ensure temperature control and prevent side reactions. Conversely, a positive ΔH (endothermic) indicates a requirement for energy input to drive the reaction.

  • Entropy (ΔS): Representing the change in molecular disorder, entropy plays a significant role in esterification reactions where the number of molecules on each side of the equation can differ.

For drug development professionals, these parameters are not merely academic; they inform decisions on reactor design, safety protocols, and economic feasibility. A comprehensive thermodynamic profile of menthyl propionate formation is therefore an invaluable asset in the journey from laboratory-scale synthesis to industrial production.

Theoretical Framework: The Interplay of Thermodynamic Forces

The thermodynamic parameters of a reaction are intrinsically linked through the Gibbs free energy equation:

ΔG° = ΔH° - TΔS°

where:

  • ΔG° is the standard Gibbs free energy change

  • ΔH° is the standard enthalpy change

  • ΔS° is the standard entropy change

  • T is the absolute temperature in Kelvin

The standard Gibbs free energy change is also related to the equilibrium constant (K) of the reaction by the following equation:

ΔG° = -RT ln(K)

where:

  • R is the ideal gas constant (8.314 J/mol·K)

This relationship forms the basis of one of the most powerful experimental methods for determining thermodynamic parameters: the van't Hoff equation. By measuring the equilibrium constant at different temperatures, a plot of ln(K) versus 1/T (a van't Hoff plot) yields a straight line from which ΔH° and ΔS° can be determined.[1][2][3]

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Thermodynamic Data of Reactants

A prerequisite for understanding the thermodynamics of the reaction is the knowledge of the thermodynamic properties of the individual reactants.

Compound Formula State ΔfH° (kJ/mol) S° (J/mol·K) ΔfG° (kJ/mol) Reference
l-MentholC₁₀H₂₀Osolid-478--[4]
l-MentholC₁₀H₂₀Ogas-394--[4]
Propionic AcidC₃H₆O₂liquid-510.8191-
Propionic AcidC₃H₆O₂gas-454.32--[5]

Experimental Determination of Thermodynamic Parameters

Direct experimental measurement remains the gold standard for obtaining accurate thermodynamic data. The following protocols outline the key methodologies for determining the enthalpy, entropy, and Gibbs free energy of menthyl propionate formation.

Reaction Calorimetry for Enthalpy of Reaction (ΔH)

Reaction calorimetry directly measures the heat evolved or absorbed during the esterification reaction.

Experimental Protocol:

  • Calorimeter Setup: A reaction calorimeter, such as a constant pressure or bomb calorimeter, is assembled. The system should be well-insulated to minimize heat exchange with the surroundings.[6]

  • Reactant Preparation: Known molar quantities of high-purity menthol and propionic acid are prepared.

  • Catalyst Introduction: A suitable acid catalyst (e.g., concentrated sulfuric acid) is added to one of the reactants, typically the propionic acid.

  • Initiation of Reaction: The second reactant (menthol) is introduced into the calorimeter containing the first reactant and catalyst. The reaction is initiated, and the temperature change of the system is monitored precisely over time.

  • Data Analysis: The heat of reaction (q) is calculated using the formula: q = m * c * ΔT , where 'm' is the mass of the solution, 'c' is the specific heat capacity of the solution, and 'ΔT' is the temperature change.[7] The molar enthalpy of reaction (ΔH) is then determined by dividing the heat of reaction by the number of moles of the limiting reactant.

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} caption { label = "Workflow for determining enthalpy of reaction via calorimetry."; fontsize = 10; fontcolor = "#5F6368"; }

Equilibrium Constant Determination and Van't Hoff Analysis for ΔG, ΔH, and ΔS

This method involves determining the equilibrium constant (K) for the esterification reaction at several different temperatures.

Experimental Protocol:

  • Reaction Setup: A series of sealed reaction vessels are prepared, each containing known initial concentrations of menthol, propionic acid, and a catalyst.[4][8]

  • Equilibration: The reaction vessels are placed in constant-temperature baths set at different temperatures (e.g., 323 K, 333 K, 343 K) and allowed to reach equilibrium. The time to reach equilibrium should be predetermined through kinetic studies.

  • Quenching and Analysis: Once equilibrium is reached, the reaction is quenched (e.g., by rapid cooling or neutralization of the catalyst). The concentration of one or more of the species at equilibrium (e.g., the remaining propionic acid) is determined. Titration with a standardized base is a common and effective method for this.[9][10]

  • Calculation of Equilibrium Constant: From the initial and equilibrium concentrations, the equilibrium concentrations of all reactants and products are calculated, and the equilibrium constant (K) is determined for each temperature.

  • Van't Hoff Plot: A graph of ln(K) versus 1/T is plotted. The slope of the resulting straight line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.[1][2][3] ΔG° at a given temperature can then be calculated using the Gibbs free energy equation.

Computational Modeling: A Theoretical Approach

In silico methods provide a powerful and cost-effective means of estimating thermodynamic parameters, especially when experimental data is scarce.

Quantum Chemical Calculations

Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure and energies of the reactants, products, and transition states of the esterification reaction.[11][12][13]

Computational Workflow:

  • Molecular Geometry Optimization: The 3D structures of menthol, propionic acid, menthyl propionate, and water are optimized to their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.

  • Energy Calculations: High-accuracy single-point energy calculations are performed to obtain the electronic energies of each species.

  • Calculation of Thermodynamic Properties: From the calculated energies and vibrational frequencies, the standard enthalpies and Gibbs free energies of formation can be calculated. The thermodynamic parameters for the reaction are then determined by taking the difference between the sum of the products' properties and the sum of the reactants' properties.

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} caption { label = "Computational workflow for determining thermodynamic parameters."; fontsize = 10; fontcolor = "#5F6368"; }

Group Contribution Methods

Group contribution methods estimate the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups.[5][14][15][16] While less accurate than ab initio calculations or experimental methods, they provide a rapid means of obtaining an initial estimate. The thermodynamic properties of menthyl propionate can be estimated by summing the contributions of the ester group, the cyclohexane ring, and the various alkyl groups present in the molecule.

Conclusion

The thermodynamic parameters of menthyl propionate formation are fundamental to its successful and efficient synthesis. This guide has outlined the theoretical importance of these parameters and provided a detailed overview of the experimental and computational methodologies for their determination. By combining direct calorimetric measurements, equilibrium studies across a range of temperatures, and the predictive power of computational chemistry, researchers and drug development professionals can gain a comprehensive understanding of the energetic landscape of this important esterification reaction. This knowledge is not only crucial for optimizing laboratory-scale synthesis but also forms the bedrock for robust and scalable industrial production.

References

  • Propionic acid. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. (2022). Industrial & Engineering Chemistry Research, 61(22), 7635–7645. [Link]

  • Equilibrium Constant of an Ester. (n.d.). SSERC. Retrieved March 7, 2026, from [Link]

  • Determination of Equilibrium Constant of an Esterification Reaction. (2019, October 30). YouTube. [Link]

  • DFT Study of the Possible Reaction Path for Radical Promoted Esterification Mechanism of Free Fatty Acids of Soapnut Oil for the Production of Biodiesel. (n.d.). ResearchGate. [Link]

  • Propionic Acid Enthalpy of Formation. (n.d.). Active Thermochemical Tables. [Link]

  • Data for calculating the enthalpy of formation of L-menthol in a gaseous state using isodesmic reactions. (n.d.). ResearchGate. [Link]

  • Titration of an Esterification Reaction to Determine Equilibrium Constant. (2016, September 21). ChemEd X. [Link]

  • The DFT calculations of free energies of esterification process with or... (n.d.). ResearchGate. [Link]

  • Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. (2018). Molecules, 23(10), 2658. [Link]

  • A Group Contribution Method for Predicting the Alkyl Ester and Biodiesel Densities at Various Temperatures. (2022). Molecules, 27(11), 3585. [Link]

  • Esterification. (n.d.). SmartLabs. [Link]

  • Formic acid–methanol complexation vs. esterification: elusive pre-reactive species identified by vibrational spectroscopy. (2023). Physical Chemistry Chemical Physics, 25(42), 28736-28747. [Link]

  • Computational Chemistry Study of Acid-Catalyzed Esterification Reactions between Carboxylic Acids and Alcohols. (2025). University Chemistry, 40(3), 92-99. [Link]

  • Group Contribution Methods for Estimation of Selected Physico-Chemical Properties of Organic Compounds. (2012). IntechOpen. [Link]

  • Van 't Hoff equation. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • ΔG°, K and Van't Hoff Plots (M17Q6). (n.d.). CHEM 104: Working Copy. [Link]

  • Group Contribution Method for Thermodynamic Analysis of Complex Metabolic Networks. (2009). Biophysical Journal, 97(6), 1781-1789. [Link]

  • Group Contribution Estimation Techniques. (2020, July 10). YouTube. [Link]

  • Theoretical Characterization by Density Functional Theory (DFT) of Delphinidin 3-O-Sambubioside and Its Esters Obtained by Chemical Lipophilization. (2018). Molecules, 23(7), 1618. [Link]

  • Computational Thermodynamic Properties. (n.d.). Fiveable. [Link]

  • Experimental setup for the esterification process. (n.d.). ResearchGate. [Link]

  • Understanding the Van 'T Hoff Plot: A Window Into Chemical Equilibrium. (2026, January 21). Oreate AI Blog. [Link]

  • Year 11 Chemistry Practical Investigation | Calorimetry Experiment |. (n.d.). Learnable Education. [Link]

  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. (2025). ACS Engineering Au. [Link]

  • 1.31: Experiment_731_Esters _1_0. (2024, November 19). Chemistry LibreTexts. [Link]

  • Heat of Reaction (Calorimetry) Experiment. (2012, March 15). YouTube. [Link]

  • THERM: a computer code for estimating thermodynamic properties for species important to combustion and reaction modeling. (2000). Journal of Chemical Information and Computer Sciences, 40(3), 788-802. [Link]

  • Calculating chemical thermodynamics and transition states with DFT using Q-Chem. (2023, September 26). YouTube. [Link]

  • Extracting thermodynamic properties from van 't Hoff plots with emphasis on temperature-sensing ion channels. (2023). Journal of the Royal Society Interface, 20(208), 20230419. [Link]

Sources

Foundational

An In-Depth Technical Guide on the Odor Profile and Olfactory Threshold of Menthyl Propionate

A Note to the Reader: Data on the specific odor profile and a quantitative olfactory threshold for menthyl propionate is limited in publicly available scientific literature and commercial databases. The compound is often...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Data on the specific odor profile and a quantitative olfactory threshold for menthyl propionate is limited in publicly available scientific literature and commercial databases. The compound is often confused with the more common and well-documented methyl propionate. This guide will provide the available information for menthyl propionate and, for comparative and methodological context, will detail the extensive data and protocols related to methyl propionate.

Menthyl Propionate: An Overview

Menthyl propionate is the ester formed from menthol and propionic acid. Its chemical structure incorporates the characteristic terpene framework of menthol, which strongly influences its organoleptic properties.

  • Chemical Name: (5-methyl-2-propan-2-ylcyclohexyl) propanoate

  • CAS Number: 86014-82-6

  • Molecular Formula: C₁₃H₂₄O₂

  • Molecular Weight: 212.33 g/mol

Known Olfactory Profile

Sensory descriptions of menthyl propionate are not widely published. The available data describes its odor as being reminiscent of menthol[1]. This suggests a profile dominated by cool, minty, and fresh characteristics, which is expected due to the menthyl moiety. One industry resource notes its solubility in alcohol and estimates its water solubility at 2.58 mg/L, but states it is "not for fragrance use," which may contribute to the scarcity of detailed sensory data[2].

Olfactory Threshold of Menthyl Propionate

As of this guide's publication, a scientifically determined and published olfactory threshold (detection or recognition) for menthyl propionate could not be identified. The determination of such thresholds requires rigorous sensory panel testing under controlled conditions. While methods exist to estimate odor detection thresholds for terpene esters based on physicochemical properties and gas chromatography data, specific values for menthyl propionate are not available[3][4].

Comparative Analysis: Methyl Propionate

In contrast to menthyl propionate, methyl propionate (CAS 554-12-1) is a well-characterized flavor and fragrance ingredient. Understanding its profile provides a valuable reference point.

Odor Profile of Methyl Propionate

Methyl propionate is consistently described as a volatile compound with a sweet and fruity aroma.[5][6][7] More detailed descriptors include:

  • Primary Notes: Fruity, sweet, rum-like.[5][8]

  • Secondary Facets: Fresh, apple, strawberry, and ethereal notes.[9][10]

  • Flavor Profile: In flavor applications, it is associated with apple, pear, and caramel notes.[11]

Olfactory Threshold of Methyl Propionate

Quantitative data for the olfactory threshold of methyl propionate is available, though values can vary based on the testing medium and methodology.

Threshold TypeMediumValueReference
Odor ThresholdWater100 ppb[11]
Flavor ThresholdWater50 ppb[11]

Experimental Protocol: Determination of Odor Profile (Sensory Panel)

This section outlines a standardized methodology for qualitatively and quantitatively defining the odor profile of a substance like menthyl propionate. This protocol is grounded in established sensory analysis techniques.

Objective: To identify and quantify the distinct aromatic characteristics of a volatile compound using a trained human sensory panel.

Pillar of Trustworthiness: This protocol is a self-validating system. The use of a trained panel, standardized descriptors, and controlled environmental conditions ensures reproducibility and minimizes bias. The causality behind using a human panel is that instrumentation cannot yet replicate the complexity of human olfactory perception and interpretation.

Panelist Selection and Training
  • Screening: Select 10-15 individuals based on their ability to detect and describe common odorants.

  • Training: Train panelists over several sessions to recognize and consistently rate the intensity of a standardized set of reference odorants (e.g., isoamyl acetate for "fruity," guaiacol for "smoky"). This builds a common descriptive language.

  • Validation: Panelist performance is validated through repeated testing to ensure their ratings are consistent and reproducible.

Sample Preparation and Presentation
  • Dilution: Prepare serial dilutions of menthyl propionate in an appropriate odorless solvent (e.g., propylene glycol or ethanol).

  • Blinding: Samples are coded with random three-digit numbers to prevent identification bias.

  • Presentation: Samples are presented on unscented smelling strips or in glass snifters with lids. A blank (solvent only) is included as a control.

Evaluation and Data Collection
  • Panelists evaluate each sample in a controlled-atmosphere sensory booth.

  • For each sample, panelists describe the odor using the standardized lexicon developed during training.

  • Panelists then rate the intensity of each identified descriptor on a labeled magnitude scale (e.g., from 0 = not detectable to 9 = extremely strong).

  • Data from all panelists is collected and statistically analyzed (e.g., using ANOVA) to generate a mean intensity score for each descriptor, resulting in a quantitative odor profile.

Sensory_Profile_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panel_Screening Panelist Screening & Training Sample_Prep Sample Preparation (Dilution & Blinding) Panel_Screening->Sample_Prep Evaluation Sensory Booth Evaluation (Sniffing & Rating) Sample_Prep->Evaluation Coded Samples Data_Collection Data Collection (Intensity Scores) Evaluation->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Raw Data Profile Generate Odor Profile (Spider Web Plot) Stats->Profile

Fig. 1: Workflow for Sensory Panel Odor Profiling.

Experimental Protocol: Determination of Olfactory Threshold (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines instrumental separation with human sensory detection to determine the odor threshold of individual compounds in a mixture or as a pure substance.

Objective: To determine the lowest concentration of a compound that can be reliably detected by a human assessor as it elutes from a gas chromatograph.

Pillar of Expertise: The choice of GC-O is based on its ability to present a highly purified, single odorant to the assessor at a precise moment in time, eliminating confounding background odors. The serial dilution approach is a systematic and widely accepted method for pinpointing the concentration at which the odor disappears, thereby revealing the threshold.

Instrumentation and Setup
  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP or "sniff port").

  • Effluent Splitter: To divide the column effluent between the FID and the ODP. A typical split ratio is 1:1.

  • Humidifier: A line to add moisture to the make-up gas going to the ODP to prevent nasal dehydration.

Methodology: Aroma Extract Dilution Analysis (AEDA)
  • Stock Solution: Prepare a stock solution of menthyl propionate at a known concentration in a high-purity solvent.

  • Serial Dilution: Create a series of dilutions from the stock solution, typically in factors of 2, 5, or 10 (e.g., 1:1, 1:10, 1:100, 1:1000).

  • GC-O Analysis (Highest Concentration): Inject the most concentrated sample. A trained assessor (or panel, one at a time) sniffs the ODP effluent and records the retention time and a description of any odor detected.

  • Iterative Analysis: Sequentially inject each dilution, from highest to lowest concentration. The assessor continues to record detections.

  • Threshold Determination: The detection threshold is defined as the concentration of the last dilution in which the characteristic odor of the compound was detected. The results are often expressed as a Flavor Dilution (FD) factor, which corresponds to the highest dilution at which the odor was perceived.

  • Quantification: By knowing the concentration of the original sample and the FD factor, the odor threshold concentration in air (ng/L) or water (ppb) can be calculated.

GCO_Workflow cluster_sample Sample Preparation cluster_gc GC-Olfactometry Stock Prepare Stock Solution Dilutions Create Serial Dilutions (1:1, 1:10, 1:100...) Stock->Dilutions Inject Inject Highest Concentration Dilutions->Inject Split Effluent Splitter Inject->Split FID FID Detector Split->FID 50% ODP Olfactory Port (Sniffing) Split->ODP 50% Analysis Repeat Injections (Decreasing Concentration) ODP->Analysis Record Detection Threshold Identify Final Positive Detection Analysis->Threshold

Fig. 2: Gas Chromatography-Olfactometry (GC-O) Workflow.

Conclusion

While menthyl propionate is structurally related to the cooling compound menthol, detailed public information regarding its specific odor profile and olfactory threshold is currently lacking. This stands in contrast to the well-documented fruity and rum-like characteristics of methyl propionate. The absence of data for menthyl propionate highlights a gap in the sensory science literature. The standardized sensory panel and Gas Chromatography-Olfactometry protocols detailed in this guide provide a clear and scientifically rigorous framework for generating this missing data, which would be of significant value to researchers and professionals in the flavor, fragrance, and drug development industries.

References

  • Fraterworks. (n.d.). Methyl Propionate.
  • ChemicalBook. (2026, January 13). Methyl propionate | 554-12-1.
  • Ethyl Acetate Plant. (2023, September 14). What Is the Function of Methyl Propionate?.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 17). Exploring the Flavor and Fragrance Applications of Methyl Propionate.
  • Chem-Impex. (n.d.). Methyl propionate.
  • The Good Scents Company. (n.d.). methyl propionate, 554-12-1.
  • Scent.vn. (n.d.). Methyl propionate CAS# 554-12-1: Odor profile, Molecular properties, Regulation.
  • Wikipedia. (n.d.). Methyl propionate.
  • The Good Scents Company. (n.d.). menthyl propionate (5-methyl-2-propan-2-ylcyclohexyl) propanoate.
  • PubMed. (2020, January 4). Descriptors for terpene esters from chromatographic and partition measurements: Estimation of human odor detection thresholds.
  • ResearchGate. (n.d.). Calculation of odor detection thresholds for terpene esters, as log....
  • PMC. (n.d.). Olfactory Impact of Terpene Alcohol on Terpenes Aroma Expression in Chrysanthemum Essential Oils.
  • FAO AGRIS. (n.d.). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-Methyl thioesters and sensory evaluation of selected components.
  • PMC. (n.d.). Sensory properties of menthol and smoking topography.
  • American Industrial Hygiene Association (AIHA®). (2013). Odor Thresholds.
  • Stenutz, R. (n.d.). menthyl propionate.
  • ResearchGate. (n.d.). Odor Thresholds, Concentrations, and Odor Activity Values (OAVs) of Potent Odorants in Fresh Pineapple ….
  • PMC. (2025, February 28). Sweet-enhancing effect of coolant agent menthol evaluated via sensory analysis and molecular modeling.
  • ChemOnSourcing. (2026, March 6). Understanding Methyl Propionate: Properties and Industrial Uses.
  • Sigma-Aldrich. (n.d.). Methyl propionate = 98 , FG 554-12-1.
  • ResearchGate. (n.d.). Sensory ratings other aromas (menthol and isovaleraldehyde). Ratings....

Sources

Exploratory

Physicochemical Profiling of Menthyl Propionate: A Technical Guide to Refractive Index and Density Validation

Executive Summary In pharmaceutical formulation and advanced flavor chemistry, the stereochemical and compositional integrity of chiral compounds is non-negotiable. Menthyl propionate (CAS: 86014-82-6), a menthol ester p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical formulation and advanced flavor chemistry, the stereochemical and compositional integrity of chiral compounds is non-negotiable. Menthyl propionate (CAS: 86014-82-6), a menthol ester prized for its cooling properties and fruity aroma, requires rigorous quality control to ensure batch-to-batch consistency. Because chromatographic methods (like GC-MS) can be time-consuming, rapid, non-destructive physicochemical profiling—specifically Refractive Index (RI) and Density (Specific Gravity) —serves as the first line of defense in verifying molecular purity. This whitepaper provides researchers and drug development professionals with an authoritative framework for measuring, interpreting, and validating these critical parameters.

Molecular Context and Quantitative Baselines

Menthyl propionate is synthesized via the esterification of menthol with propionic acid or propionic anhydride. To be approved for use as a flavoring agent or pharmaceutical excipient, the final product must strictly adhere to the physicochemical specifications established by the [1][2].

The table below summarizes the target quantitative data required for a validated, high-purity batch:

Physicochemical PropertyAcceptable Value RangeReference Standard / Conditions
Refractive Index (

)
1.444 – 1.449JECFA / Measured at 20.0 °C
Specific Gravity (

)
0.918 – 0.923JECFA / Measured at 25.0 °C
Molecular Weight 212.33 g/mol
Boiling Point 246.0 – 247.0 °CJECFA / at 760 mm Hg

Mechanistic Insights: The Causality of Physicochemical Shifts

As a Senior Application Scientist, it is critical to understand why we measure these specific parameters and how impurities physically alter the results.

The Causality of Refractive Index (RI): Refractive index is governed by the Lorentz-Lorenz equation, which links the macroscopic refraction of light to the microscopic polarizability of a molecule's electron cloud. Menthyl propionate features a bulky cyclohexane ring and a polar ester linkage. If unreacted (-)-menthol or propionic acid remains in the matrix, the overall electron density and intermolecular hydrogen bonding profile of the liquid shift. This alters the speed at which light propagates through the medium, pushing the RI outside the tight 1.444–1.449 window.

The Causality of Density: Density (


) is a macroscopic manifestation of molecular packing efficiency. The steric hindrance caused by the isopropyl and methyl groups on the menthyl moiety prevents tight molecular packing, resulting in a specific gravity of 0.918–0.923. Contaminants with different molar volumes (such as residual solvents or unreacted precursors) will linearly or non-linearly perturb this packing matrix, immediately flagging the batch as impure.

Mechanistic_Rel Impurity Residual Precursors (Menthol / Propionic Acid) Density Density Shift (Deviation from 0.918-0.923) Impurity->Density Alters mass/volume ratio RefractiveIndex Refractive Index Shift (Deviation from 1.444-1.449) Impurity->RefractiveIndex Alters polarizability MenthylProp Pure Menthyl Propionate (Target Molecule) MenthylProp->Density Baseline SG MenthylProp->RefractiveIndex Baseline RI Validation Physicochemical Fingerprint Validation Density->Validation RefractiveIndex->Validation

Mechanistic impact of impurities on density and refractive index.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, every protocol must be a self-validating system. The following methodologies embed calibration directly into the workflow to eliminate instrumental drift.

High-Precision Density Measurement via Oscillating U-Tube

Principle: The period of oscillation of a glass U-tube is directly related to the mass (and thus density) of the fluid inside it. Self-Validation: The system is calibrated with ultra-pure degassed water and dry air to establish baseline oscillation frequencies before any sample is introduced.

Step-by-Step Methodology:

  • System Preparation: Flush the U-tube densitometer with absolute ethanol followed by acetone. Dry completely using the internal filtered air pump until the oscillation frequency stabilizes.

  • Baseline Calibration: Inject degassed Milli-Q water at 25.0 °C. Verify that the density reads exactly

    
    . If it deviates, perform a factory air/water adjustment.
    
  • Sample Injection: Slowly introduce 2 mL of menthyl propionate using a Luer-slip syringe. Critical Insight: Ensure absolutely zero bubble formation. Bubbles introduce a low-density gas phase into the measurement volume, which will drastically and artificially lower the apparent density of the liquid.

  • Thermal Equilibration: Allow 3 minutes for the sample to reach exactly 25.0 °C, controlled via the instrument's built-in Peltier thermostats.

  • Data Acquisition: Record the specific gravity. An acceptable, high-purity batch must fall between 0.918 and 0.923 .

Refractive Index Determination via Digital Abbe Refractometer

Principle: Measures the critical angle of total internal reflection at the boundary between a high-index sapphire/glass prism and the sample. Self-Validation: Optical alignment and temperature compensation algorithms are verified using a certified reference standard prior to sample testing.

Step-by-Step Methodology:

  • Prism Decontamination: Clean the refractometer prism with isopropanol and wipe gently with a lint-free lens tissue to prevent micro-scratches that could scatter light.

  • Optical Calibration: Apply distilled water at 20.0 °C. The RI must read exactly 1.3330. Alternatively, use highly pure toluene for a calibration point closer to the sample's expected RI.

  • Sample Application: Deposit 0.5 mL of menthyl propionate onto the prism. Critical Insight: Immediately close the sample cover. Evaporation of volatile trace components can cause localized thermal gradients and concentration shifts, skewing the RI.

  • Thermal Stabilization: Wait 2 minutes for the sample to reach exactly 20.0 °C. (Note: RI typically decreases by ~0.0004 for every 1 °C increase in organic liquids, making temperature control paramount).

  • Data Acquisition: Read the

    
     value. An acceptable batch must fall between 1.444 and 1.449 .
    

QC_Workflow Start Synthesized Batch Purification Distillation & Purification Start->Purification Measurement Measure RI & Density Purification->Measurement Calibration Instrument Calibration (Water/Toluene Standards) Calibration->Measurement Validates Decision Data within JECFA Specs? Measurement->Decision Pass Batch Approved Decision->Pass Yes Fail Batch Rejected Decision->Fail No Fail->Purification Reprocess

QC workflow for menthyl propionate validating purity via RI and density.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 95384, Menthyl propionate." PubChem Database. URL:[Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). "Menthyl propionate - Food safety and quality specifications." Food and Agriculture Organization of the United Nations (FAO). URL:[Link]

  • The Good Scents Company. "Menthyl propionate (5-methyl-2-propan-2-ylcyclohexyl) propanoate - Physical Properties." The Good Scents Company Information System. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Biocatalytic Optimization for the High-Yield Synthesis of (-)-Menthyl Propionate

Executive Context: The Shift to Biocatalytic Resolution Menthyl propionate is a high-value ester utilized extensively in the formulation of flavors, fragrances, and as a chiral auxiliary in pharmaceutical development. Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The Shift to Biocatalytic Resolution

Menthyl propionate is a high-value ester utilized extensively in the formulation of flavors, fragrances, and as a chiral auxiliary in pharmaceutical development. Traditional chemical synthesis of propionate esters relies on direct esterification using propionic acid and strong mineral acids (e.g., sulfuric acid or p-toluenesulfonic acid). However, these conventional methods suffer from severe drawbacks, including aggressive equipment corrosion, complex downstream neutralization, and a complete lack of stereocontrol when utilizing racemic (±)-menthol as the starting material[5].

To overcome these limitations, modern drug development and green chemistry protocols have shifted toward lipase-catalyzed stereoselective transesterification . This application note details the causal mechanisms and self-validating protocols required to optimize the yield and enantiomeric excess (ee%) of (-)-menthyl propionate using immobilized lipases.

Mechanistic Causality in Reaction Optimization

Achieving maximum yield without sacrificing stereospecificity requires precise control over the reaction microenvironment. The following variables dictate the success of the esterification:

  • Acyl Donor Selection (Thermodynamic Drive): Substituting propionic acid with vinyl propionate transforms the reaction into a quasi-irreversible transesterification. The leaving group, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This irreversible tautomerization thermodynamically drives the reaction forward, eliminating the need for aggressive water-scavenging techniques typically required to prevent reverse hydrolysis [4].

  • Solvent Polarity and the Hydration Shell (log P Dynamics): Lipases require a tightly bound hydration shell to maintain their active, open conformation. Solvents with a partition coefficient (log P) > 3.5, such as n-hexane or isooctane, are sufficiently hydrophobic to prevent the stripping of this essential water layer from the enzyme surface. This preserves high catalytic activity and maximizes stereoselectivity [3].

  • Thermal Kinetics vs. Stereospecificity: Increasing the reaction temperature enhances substrate collision rates, initially boosting the molar yield of menthyl propionate. However, elevated thermal energy increases the structural flexibility of the enzyme's substrate-binding pocket (adjacent to the catalytic triad). This flexibility diminishes the steric exclusion effect required to differentiate between the enantiomers of racemic menthol, leading to a sharp drop in enantiomeric excess (ee%) at temperatures above 50°C[2, 6].

System Architecture & Logical Workflow

G cluster_0 Reaction Components S1 Substrates: (±)-Menthol + Vinyl Propionate R1 Esterification Reaction Thermodynamic Control (40-50°C, 200 rpm) S1->R1 S2 Biocatalyst: Immobilized Lipase (e.g., PS-30) S2->R1 S3 Solvent System: Hexane (log P > 3.5) + Molecular Sieves S3->R1 C1 In-Process Control: Chiral GC Analysis (Self-Validation) R1->C1 Sampling at 24h/48h C1->R1 ee% < 95% Adjust Temp P1 Target Product: (-)-Menthyl Propionate Yield > 85%, ee > 95% C1->P1 ee% > 95% Confirmed

Workflow of lipase-catalyzed menthyl propionate synthesis with in-process chiral GC validation.

Self-Validating Synthesis Protocol

This protocol is designed as a closed-loop, self-validating system. Progression to downstream isolation is strictly gated by In-Process Control (IPC) checkpoints to ensure absolute trustworthiness of the final yield.

Step 1: Solvent Dehydration & System Priming
  • Action: Dry 50 mL of n-hexane over 4Å molecular sieves for 24 hours prior to the reaction.

  • Validation Checkpoint: Perform Karl Fischer titration on the solvent.

    • Pass Criteria: Water content < 0.05% w/w.

    • Causality: While absolute zero water denatures the enzyme, excess bulk water triggers competitive hydrolysis of the newly formed menthyl propionate [2].

Step 2: Biocatalyst & Substrate Integration
  • Action: In a 50 mL sealed, temperature-controlled reactor, combine 200 mM (±)-menthol and 200 mM vinyl propionate in 20 mL of the validated n-hexane. Add 1.5 g of immobilized Pseudomonas cepacia lipase (PS-30) per gram of menthol.

  • Causality: Immobilization by adsorption onto a solid support increases the exposed surface area of the enzyme and provides mechanical stability against shear forces during agitation [2].

Step 3: Thermodynamic Control & Kinetic Incubation
  • Action: Incubate the mixture at 40°C under continuous orbital shaking at 200 rpm for 48 hours.

  • Validation Checkpoint: Monitor the internal temperature using a calibrated thermocouple.

    • Pass Criteria: ±0.5°C deviation. Temperature spikes will irreversibly degrade the enantiomeric ratio.

Step 4: In-Process Control (IPC) via Chiral GC
  • Action: At t=24h and t=48h, extract a 50 µL aliquot, quench the reaction with cold ethanol, and analyze via capillary gas chromatography using a chiral stationary phase.

  • Validation Checkpoint: Calculate the Enantiomeric Ratio (E) and Molar Conversion.

    • Condition A (Optimal): If E > 90 and conversion > 50%, proceed to Step 5.

    • Condition B (Thermal Failure): If E < 90, the thermal flexibility of the enzyme is too high. Halt the reaction, discard the batch, and re-initiate Step 3 at 30°C.

    • Condition C (Catalytic Failure): If conversion < 50%, verify the specific activity of the lipase batch using a standard p-nitrophenyl butyrate hydrolysis assay.

Step 5: Product Isolation
  • Action: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with cold hexane and recycled for up to 3 cycles). Evaporate the solvent under reduced pressure to yield highly pure (-)-menthyl propionate.

Empirical Optimization Data

The following tables summarize the quantitative causality between reaction parameters and the final yield/stereospecificity of (-)-menthyl propionate.

Table 1: Influence of Thermal Kinetics on Yield and Stereospecificity Data demonstrates the inverse relationship between thermal kinetic yield and steric exclusion (ee%). Optimal balance is achieved between 40°C and 50°C. [2]

Temperature (°C)Molar Yield (%)Enantiomeric Excess (ee%)Enantiomeric Ratio (E-value)
2050.2 ± 11.899.4 ± 0.1322 ± 10
3060.0 ± 10.698.7 ± 0.2156 ± 23
40 58.5 ± 18.4 97.7 ± 1.0 97 ± 42
50 87.2 ± 4.9 95.5 ± 1.9 47 ± 18
6086.4 ± 3.793.7 ± 1.131 ± 6

Table 2: Impact of Micro-environmental Water Control (Molecular Sieves) on Yield Data highlights the necessity of removing byproduct micro-water to prevent equilibrium stalling. [2]

System ConditionBiocatalyst StateMolar Yield (%)
No Molecular SievesFree Enzyme16.2 ± 2.1
No Molecular SievesImmobilized PS-3022.6 ± 2.8
With Molecular Sieves Immobilized PS-30 34.5 ± 5.3

References

  • Enzymatic Esterification of (−)
  • Stereoselective acylation of Dl‐menthol in organic solvents by an immobilized lipase from Pseudomonas cepacia with vinyl propion
  • Lipase-catalyzed stereoselective esterification of DL-menthol in organic solvents using acid anhydrides as acylating agents.
  • US6706500B2 - Process for the preparation of L-menthol.
  • CN102320962B - Method for catalytic synthesis of methyl propionate.
  • Engineering a Bacillus subtilis esterase for selective hydrolysis of d, l-menthyl acetate in an organic solvent-free system. NIH.
Application

Application Note: Advanced Isolation and Purification of Menthyl Propionate from Mentha piperita

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Natural Product Extraction, Chromatography, and Pharmacognosy Introduction & Mechanistic Grounding Mentha piperita (pepper...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Natural Product Extraction, Chromatography, and Pharmacognosy

Introduction & Mechanistic Grounding

Mentha piperita (peppermint) essential oil is a highly complex matrix of over 300 monoterpenoids. While the oil is predominantly composed of menthol (40–65%) and menthone (14–40%), its minor esterified derivatives—such as menthyl propionate (<2%)—are increasingly critical in drug development and agrochemistry[1].

The pharmacological and biological relevance of menthyl propionate stems from its unique structure-activity relationship (SAR). Esterification of the menthol scaffold with a propionyl group introduces two additional methyl carbons. This aliphatic extension decreases the positive charge (electrophilicity) on the functional carbon atom attached to the oxygen[2]. Consequently, the molecule exhibits profound lipophilicity, allowing it to rapidly penetrate the waxy cuticles of arthropods (yielding high contact toxicity against pests like Tribolium castaneum) and improving its ability to cross the blood-brain barrier and olfactory epithelium in mammalian models[2][3].

Isolating this specific ester from crude peppermint oil presents a significant chromatographic challenge due to its low natural abundance and structural similarity to other monoterpenes. This protocol details a validated, three-phase workflow designed to maximize extraction yield while preserving the stereochemical integrity of the ester.

Process Causality and Workflow Design

To achieve >95% purity of menthyl propionate, the workflow is engineered around three mechanistic principles:

  • Microwave-Assisted Hydrodistillation (MWHD): Traditional hydrodistillation (HD) is time-consuming and risks the thermal cleavage of sensitive ester bonds. MWHD is utilized because microwave irradiation selectively targets the intracellular water of the plant matrix. The rapid localized heating causes a sudden internal pressure surge, rupturing the glandular trichomes and facilitating the rapid diffusion of the essential oil into the vapor phase without prolonged thermal exposure[4].

  • Vacuum Fractional Distillation: Operating under a vacuum of 20 mmHg lowers the boiling points of the constituents, allowing the separation of the highly volatile terpene/ester fractions from the bulk menthol and menthone without inducing thermal degradation[5].

  • Liquid-Solid Chromatographic Adsorption: This step exploits subtle polarity differences. Because menthyl propionate lacks the hydroxyl group present in menthol, it cannot form strong hydrogen bonds with the silica stationary phase. Thus, it elutes significantly earlier than menthol when subjected to a slightly polar mobile phase[1].

G A Peppermint Leaves (Mentha piperita) B MWHD Extraction (800 W, 30 min) A->B Microwave Heating C Crude Essential Oil (Yield: ~0.80%) B->C Condensation D Vacuum Fractional Distillation C->D Thermal Separation E Ester-Rich Fraction (Terpenes & Esters) D->E Low B.P. Elution F Silica Gel Chromatography E->F Polarity Separation G Pure Menthyl Propionate F->G Hexane/EtOAc (98:2)

Caption: Workflow for the extraction and chromatographic isolation of menthyl propionate.

Quantitative Data & Process Parameters

Table 1: Comparative Extraction Kinetics of Peppermint Essential Oil

Extraction Method Power (W) Time (min) Total Oil Yield (%) Ester Preservation
Hydrodistillation (HD) 410 120 0.73 Moderate

| Microwave-Assisted (MWHD) | 800 | 30 | 0.80 | Excellent |

Data supported by kinetic modeling of MWHD vs. HD processes[4].

Table 2: Chromatographic Elution Profile of Peppermint Oil Constituents (Silica Gel)

Elution Order Compound Class Primary Constituent Silica Gel Affinity Optimal Eluting Solvent
1 Terpenes Limonene, α-Pinene Very Low 100% Hexane
2 Esters Menthyl Propionate Low Hexane/EtOAc (98:2)
3 Ketones Menthone Moderate Hexane/EtOAc (90:10)

| 4 | Alcohols | Menthol | High (H-bonding) | Hexane/EtOAc (80:20) |

Experimental Protocols

Protocol 1: Microwave-Assisted Hydrodistillation (MWHD)

Objective: Extract crude essential oil while preventing ester hydrolysis.

  • Preparation: Mill 100 g of dried Mentha piperita leaves to a coarse powder (approx. 2 mm particle size) to maximize surface area without causing excessive volatile loss.

  • Hydration: Suspend the milled leaves in 500 mL of deionized water within a 1 L microwave-transparent extraction vessel.

  • Extraction: Place the vessel in a modified microwave extractor equipped with a Clevenger-type apparatus and a water-cooled condenser. Apply microwave irradiation at 800 W for exactly 30 minutes[4].

  • Separation: Allow the system to cool. The essential oil will phase-separate and float on the aqueous layer in the Clevenger trap.

  • Validation: Decant the oil and dry over anhydrous sodium sulfate (

    
    ). Verify the crude oil integrity via specific gravity (target: 0.896–0.908 at 25°C).
    
Protocol 2: Vacuum Fractional Distillation for Ester Enrichment

Objective: Remove bulk menthol/menthone to concentrate the ester fraction.

  • Setup: Transfer 50 g of crude peppermint oil to a 100 mL round-bottom flask attached to a vacuum-jacketed Vigreux column (minimum 15 theoretical plates).

  • Vacuum Application: Gradually apply a vacuum of 20 mmHg to lower the boiling points and prevent thermal degradation of the propionate ester[5].

  • Fraction Collection:

    • Fraction 1 (Terpenes): Collect the initial distillate at the lowest temperature plateau.

    • Fraction 2 (Ester-Enriched): Collect the subsequent fraction just before the menthone/menthol plateau[5].

    • Fraction 3 (Bulk): The remaining heavy fraction will predominantly contain menthone and menthol.

  • Validation: Analyze Fraction 2 via GC-MS to confirm the enrichment of menthyl propionate alongside residual terpenes.

Protocol 3: Chromatographic Isolation of Menthyl Propionate

Objective: Isolate pure menthyl propionate from the enriched fraction using liquid-solid adsorption[1].

  • Column Preparation: Slurry-pack a glass chromatography column (3 cm diameter) with 100 g of activated Silica Gel 60 (230-400 mesh) using 100% HPLC-grade hexane.

  • Sample Loading: Dissolve 2 g of the ester-enriched fraction (from Protocol 2) in 5 mL of hexane and carefully load it onto the silica bed.

  • Elution Strategy:

    • Step 1: Elute with 200 mL of 100% hexane to wash out non-polar terpene hydrocarbons.

    • Step 2: Switch to a 98:2 Hexane:Ethyl Acetate mobile phase. Collect 10 mL fractions. Menthyl propionate, lacking the strong hydrogen-bonding capability of menthol, will elute in this slightly polar phase[1].

  • Validation & Pooling: Spot the collected fractions on a silica TLC plate. Develop in 95:5 Hexane:Ethyl Acetate and visualize using anisaldehyde-sulfuric acid stain. Menthyl esters typically stain purple/blue with a higher

    
     value than menthol. Pool the fractions containing the isolated menthyl propionate and remove the solvent under reduced pressure using a rotary evaporator.
    

Structure-Activity Relationship (SAR) Mapping

The exact causality behind the demand for menthyl propionate in drug development is mapped below. By masking the hydroxyl group of menthol, the resulting ester bypasses standard aqueous solubility constraints, favoring rapid lipid-membrane integration[2][3].

SAR M Menthol Scaffold (Hydroxyl Group) E Esterification (Propionyl Group) M->E MP Menthyl Propionate E->MP R1 Decreased Carbon Electrophilicity MP->R1 R2 Enhanced Lipophilicity MP->R2 B1 High Contact Toxicity (Insecticidal) R1->B1 B2 Improved Olfactory Penetration R2->B2

Caption: Structure-Activity Relationship (SAR) mapping of menthyl propionate.

References

  • Title: 5 | Source: International Scientific Organization

  • Title: 1 | Source: Google Patents

  • Title: 2 | Source: Academic Journals

  • Title: 3 | Source: PMC (NIH)

  • Title: 4 | Source: PMC (NIH)

Sources

Method

Application Note &amp; Protocol: Enzymatic Transesterification for the Synthesis of Menthyl Propionate

Abstract: This document provides a comprehensive guide for the synthesis of menthyl propionate via lipase-catalyzed transesterification. Menthyl propionate, a valuable aroma compound with a characteristic fruity-minty sc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of menthyl propionate via lipase-catalyzed transesterification. Menthyl propionate, a valuable aroma compound with a characteristic fruity-minty scent, is synthesized efficiently under mild, solvent-free conditions, aligning with green chemistry principles. This application note details the underlying enzymatic mechanism, a step-by-step laboratory protocol, methods for product characterization, and essential safety considerations. It is intended for researchers in flavor chemistry, organic synthesis, and drug development.

Introduction and Scientific Principle

Menthyl propionate is an ester widely used in the flavor, fragrance, and pharmaceutical industries. Traditional synthesis often involves direct esterification of menthol with propionic acid, which can require harsh acidic catalysts and high temperatures. Transesterification, the exchange of an alkoxy group of an ester with the alcohol group of another molecule, offers a milder and often more selective alternative.

This protocol leverages the catalytic activity of lipases, enzymes that hydrolyze fats in nature but can catalyze ester synthesis in non-aqueous environments.[1] The use of an immobilized lipase, such as that from Candida antarctica or Candida rugosa, provides significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and high specificity, which can be crucial when working with chiral molecules like (-)-menthol.[2][3] The reaction proceeds by using a simple propionate ester, such as ethyl or methyl propionate, as both the acyl donor and the reaction solvent, creating an efficient, solvent-free system.[4]

Mechanism of Lipase-Catalyzed Transesterification

The catalytic action of lipase relies on a "catalytic triad" of amino acid residues (typically Serine-Histidine-Aspartate/Glutamate) within its active site.[5] The mechanism, often described as a Ping-Pong Bi-Bi kinetic model, proceeds in two main stages:[6][7]

  • Acylation: The serine residue's hydroxyl group, activated by the histidine-aspartate pair, performs a nucleophilic attack on the carbonyl carbon of the propionate ester (the acyl donor).[5][8] This forms a tetrahedral intermediate, which then collapses to release ethanol (or methanol), leaving an acyl-enzyme intermediate.[8]

  • Deacylation: The menthol molecule then enters the active site. Its hydroxyl group, in turn, attacks the carbonyl carbon of the acyl-enzyme complex. This leads to a second tetrahedral intermediate that, upon collapse, releases the menthyl propionate ester and regenerates the free enzyme, ready for another catalytic cycle.[5]

The entire process is an equilibrium, which can be driven toward the product side by removing the alcohol byproduct (e.g., ethanol), though in practice, using an excess of the starting propionate ester is often sufficient.

Transesterification_Mechanism cluster_acylation Step 1: Acylation cluster_deacylation Step 2: Deacylation E Lipase (E) EP [E-Propionate] Complex E->EP + Propionate E_Acyl Acyl-Enzyme Intermediate EP->E_Acyl - Ethanol EtOH Ethanol (Byproduct) E_Acyl_Menthol [Acyl-Enzyme-Menthol] Complex E_Acyl->E_Acyl_Menthol + Menthol E_Acyl_Deacyl Acyl-Enzyme Intermediate E_Acyl->E_Acyl_Deacyl Prop Ethyl Propionate Prop->EP E_regen Regenerated Lipase (E) E_Acyl_Menthol->E_regen - Product Menthol Menthol Menthol->E_Acyl_Menthol Product Menthyl Propionate E_Acyl_Deacyl->E_Acyl

Caption: The Ping-Pong Bi-Bi mechanism of lipase catalysis.

Experimental Protocol

This protocol describes the synthesis of menthyl propionate on a laboratory scale using immobilized lipase in a solvent-free system.

Materials & Equipment
Reagents & MaterialsEquipment
(-)-MentholMagnetic stirrer with heating
Methyl Propionate or Ethyl PropionateReaction vessel (e.g., 50 mL round-bottom flask)
Immobilized Lipase B from Candida antarctica (Novozym® 435) or similarCondenser and drying tube (e.g., with CaCl₂)
Molecular Sieves (3Å or 4Å, activated)Thermometer or temperature probe
Hexane (for purification)Rotary evaporator
Anhydrous Sodium SulfateFiltration apparatus (Büchner funnel or similar)
Silica Gel (for chromatography)Glass chromatography column

Causality Note:

  • Acyl Donor Choice: Methyl propionate and ethyl propionate are effective acyl donors.[9] Methyl propionate's lower boiling point (79.7 °C) can simplify its removal post-reaction compared to ethyl propionate (99 °C).[10]

  • Immobilized Lipase: Immobilization prevents the enzyme from dissolving in the reaction medium, simplifying its removal by simple filtration and enabling its reuse, which is critical for process economy.

  • Molecular Sieves: Lipase activity is highly dependent on water activity.[11] While a minuscule amount of water is essential for enzyme flexibility, excess water promotes the reverse reaction (hydrolysis). Molecular sieves are added to scavenge this excess water, shifting the equilibrium towards ester formation.[3]

Synthesis Workflow

Caption: Overall workflow for menthyl propionate synthesis.

Step-by-Step Procedure
  • Reagent Preparation:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (-)-menthol.

    • Add the acyl donor (methyl or ethyl propionate). A molar excess of the propionate ester is recommended to drive the reaction equilibrium.

    • Add the immobilized lipase.

    • Add activated molecular sieves.

    ParameterRecommended ValueRationale
    Substrate Molar Ratio1:3 to 1:5 (Menthol:Propionate)Excess propionate acts as solvent and drives equilibrium.
    Enzyme Loading5-10% (by weight of menthol)Balances reaction rate and cost.[11]
    Molecular Sieves10% (by weight of menthol)Ensures an anhydrous environment to favor esterification.[3]
  • Reaction Setup & Incubation:

    • Assemble the flask with a reflux condenser fitted with a drying tube.

    • Place the assembly in an oil bath on a magnetic stirrer.

    • Heat the reaction mixture to the desired temperature (typically 40-60 °C) with continuous stirring (e.g., 200 rpm).[12]

    • Expert Insight: The optimal temperature is a trade-off. Higher temperatures increase the reaction rate but can lead to enzyme denaturation over time. 45-50 °C is often a robust starting point for lipases like Novozym® 435.[13]

    • Monitor the reaction progress by taking small aliquots over time (e.g., every 4-8 hours) and analyzing them via Gas Chromatography (GC). The reaction is typically run for 24-48 hours to achieve high conversion.[2]

  • Workup and Purification:

    • Once the desired conversion is reached, cool the reaction mixture to room temperature.

    • Remove the immobilized lipase and molecular sieves by vacuum filtration. The recovered lipase can be washed with hexane, dried under vacuum, and stored for reuse.

    • Transfer the filtrate to a round-bottom flask and remove the excess methyl/ethyl propionate using a rotary evaporator.

    • The resulting crude oil contains menthyl propionate, unreacted menthol, and minor impurities.

    • For higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient.

Product Characterization

The identity and purity of the synthesized menthyl propionate must be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for assessing conversion and purity. The product, menthyl propionate, will have a different retention time than the starting materials. The mass spectrum provides definitive structural confirmation.

  • Sample Prep: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., hexane or ethyl acetate).

  • Expected Results: The mass spectrum of menthyl propionate will show a characteristic fragmentation pattern, including a molecular ion peak (M+) at m/z 212.33.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the functional groups present and verify the conversion of the alcohol to an ester.

  • Expected Spectral Features:

    • Disappearance of the broad O-H stretching band from menthol (approx. 3300-3500 cm⁻¹).

    • Appearance of a strong C=O stretching band characteristic of an ester (approx. 1735 cm⁻¹).

    • Appearance of C-O stretching bands for the ester linkage (approx. 1180-1250 cm⁻¹).[15]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • (-)-Menthol: Can cause skin and serious eye irritation.[16][17] Avoid generating dust.

  • Methyl/Ethyl Propionate: Highly flammable liquids and vapors.[18] Keep away from ignition sources. May cause eye irritation.[19]

  • Handling Immobilized Enzyme: Generally considered non-hazardous, but inhalation of dust should be avoided.

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Unused propionate esters and solvent from chromatography should be collected in a designated flammable organic waste container.

References

  • Mechanism of lipase in transesterification. ResearchGate. Available at: [Link]

  • Optimization of lipase-catalyzed enantioselective esterification of (±)-menthol in ionic liquid. Process Biochemistry. Available at: [Link]

  • Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. ResearchGate. Available at: [Link]

  • DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation. MDPI. Available at: [Link]

  • Enzymatic esterification of (−)‐menthol with fatty acids in solvent by a commercial lipase from Candida rugosa. Scite.ai. Available at: [Link]

  • Developments in the Use of Lipase Transesterification for Biodiesel Production from Animal Fat Waste. MDPI. Available at: [Link]

  • Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. SpringerLink. Available at: [Link]

  • Mechanism of lipase-catalyzed transesterification. ResearchGate. Available at: [Link]

  • Stereoselective acylation of Dl -menthol in organic solvents by an immobilized lipase from Pseudomonas cepacia with vinyl propionate. ResearchGate. Available at: [Link]

  • Study of the Mechanism of Lipase-Catalyzed Methanolysis of Sunflower Oil in tert-Butanol and Heptane. Citius.Technology. Available at: [Link]

  • Lipase-catalyzed stereoselective esterification of DL-menthol in organic solvents using acid anhydrides as acylating agents. ResearchGate. Available at: [Link]

  • Methyl propionate. PubChem, NIH. Available at: [Link]

  • Enzymatic esterification of DL-menthol with propionic acid by lipase from Candida cylindracea. SpringerLink. Available at: [Link]

  • (-)-Menthyl propionate. PubChem, NIH. Available at: [Link]

  • Chemical Properties of Methyl propionate (CAS 554-12-1). Cheméo. Available at: [Link]

  • Menthyl propionate Spectra. SpectraBase. Available at: [Link]

  • Methyl propionate. Wikipedia. Available at: [Link]

  • Lipase-catalyzed acylation of menthol with Vinyl acetate in organic media. ResearchGate. Available at: [Link]

  • Safety Data Sheet Ethyl Propionate. Meta Scientific. Available at: [Link]

  • Ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]

  • GC-MS and FTIR Characterization of Bioactive Compounds. ResearchGate. Available at: [Link]

  • Transesterification. Master Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Gas Chromatography Method Development for Menthyl Propionate Analysis

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Standard Operating Procedure (SOP).

Executive Summary & Physicochemical Profiling

Menthyl propionate (C₁₃H₂₄O₂) is a high-value chiral ester utilized extensively as a pharmaceutical intermediate, a chiral auxiliary in asymmetric synthesis, and a premium fragrance compound. With a molecular weight of 212.33 g/mol and a boiling point of approximately 108–109°C at 10–15 mmHg, it exhibits moderate volatility and strong lipophilicity (1[1]).

Because its biological efficacy and olfactory profile are highly stereodependent, analytical methods must go beyond simple chemical purity to resolve its enantiomeric and diastereomeric forms. Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) serves as the gold standard for this analysis, leveraging the molecule's thermal stability and favorable partition coefficients (2[2]).

Methodological Rationale: The Causality of Parameter Selection

As application scientists, we do not merely adopt default parameters; we engineer them based on specific molecular interactions.

  • Stationary Phase Selection: For standard achiral purity, a 100% dimethyl polysiloxane phase (e.g., HP-1, Ultra 1) provides separation driven purely by boiling point and dispersive van der Waals interactions (3[3]). However, for enantiomeric excess (

    
    ) determination, a chiral stationary phase incorporating derivatized 
    
    
    
    -cyclodextrin is mandatory. The chiral recognition mechanism relies on transient, diastereomeric inclusion complexes formed between the menthyl propionate enantiomers and the chiral cyclodextrin cavity (4[4]).
  • Temperature Programming Dynamics: A steep initial ramp is employed to rapidly elute the extraction solvent. This is followed by an intentionally shallow thermal gradient (2°C/min) through the critical elution zone of the esters (140°C–170°C). This shallow ramp maximizes the residence time of the analytes within the stationary phase, amplifying the subtle differences in partitioning coefficients between enantiomers to achieve baseline resolution (

    
    ).
    
  • Detector Optimization: FID is selected for routine quantification due to its wide linear dynamic range and proportional response to carbon content. When structural confirmation is required, MS (Electron Ionization at 70 eV) is utilized, monitoring the characteristic fragmentation ions (m/z 57, 81, 95, 138) (1[1]).

Optimization A Target: Enantiomeric Resolution B Stationary Phase (β-Cyclodextrin) B->A Steric Selection C Thermal Gradient (Shallow Ramp) C->A Partitioning Time D Carrier Velocity (Optimal van Deemter) D->A Minimize Diffusion

Caption: Logical relationship of critical GC parameters driving enantiomeric resolution.

Experimental Workflows & System Self-Validation

A method is only as robust as its System Suitability Test (SST). To ensure absolute trustworthiness and prevent the acquisition of compromised data, this protocol integrates a self-validating workflow. The system must analytically prove its capability to resolve the critical enantiomeric pair prior to running the sample sequence.

Workflow A 1. Sample Prep Liquid-Liquid Extraction (Isooctane) B 2. System Suitability Test (SST) Inject Racemic Standard A->B C 3. Resolution Check Rs ≥ 1.5? B->C D 4. Automated Sequence Halt Recalibrate Flow/Temp C->D No E 5. Sample Acquisition GC-FID/MS Analysis C->E Yes D->B

Caption: Self-validating GC workflow ensuring system suitability prior to menthyl propionate analysis.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Extraction: Accurately weigh 50 mg of the menthyl propionate sample into a 10 mL volumetric flask.

  • Solvation: Dissolve the analyte in 5 mL of GC-grade isooctane. Isooctane is strictly preferred over more polar or highly volatile solvents (like diethyl ether) to minimize expansion volume in the GC inlet, thereby preventing backflash and sample loss (5[5]).

  • Internal Standard Addition: Add 1.0 mL of a 5 mg/mL solution of ethyl caproate (Internal Standard) to correct for split-injection volume variability and detector fluctuations (4[4]).

  • Filtration: Make up to volume with isooctane. Filter the solution through a 0.22 µm PTFE syringe filter directly into a 2 mL autosampler vial.

Phase 2: GC-FID Instrumental Conditions (Chiral Analysis)
  • Column: Chiral capillary column (e.g., CP-Chirasil-Dex CB, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant linear velocity of 25 cm/sec. Causality: Constant velocity ensures a uniform theoretical plate height across the entire temperature gradient, preventing band broadening at higher temperatures.

  • Inlet: Split/Splitless injector set to 250°C. Split ratio 50:1. Injection volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min (Solvent focusing).

    • Ramp 1: 15°C/min to 130°C.

    • Ramp 2: 2°C/min to 160°C (Critical separation zone for menthyl esters).

    • Ramp 3: 20°C/min to 220°C, hold for 5 min (Column bake-out).

  • Detector: FID set at 260°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min; Makeup gas (N₂): 25 mL/min.

Quantitative Data & Validation Parameters

The method's robustness must be demonstrated through rigorous ICH Q2(R1) validation parameters. The following table summarizes the expected performance metrics for the quantification of (-)-menthyl propionate.

Validation ParameterSpecification / ResultMechanistic Justification
Linearity Range 10 - 500 µg/mL (R² > 0.999)Confirms proportional FID response across expected reaction concentrations.
LOD / LOQ 1.5 µg/mL / 4.5 µg/mLHigh signal-to-noise ratio achieved via sharp peak focusing at the inlet.
Enantiomeric Resolution (

)
> 1.8 (Baseline)Shallow thermal ramp (2°C/min) maximizes interaction with the chiral selector.
Injection Precision (%RSD) < 1.0% (n=6)Use of internal standard (ethyl caproate) normalizes split discrimination errors.
Peak Tailing Factor (

)
0.95 - 1.05Deactivated inlet liner prevents active site adsorption of the ester carbonyl.
Troubleshooting Diagnostics
  • Loss of Resolution (

    
    ):  Typically caused by stationary phase degradation (column bleed) or an excessive thermal ramp rate. Corrective Action: Trim the first 20 cm of the column to remove non-volatile matrix contaminants and reduce the secondary ramp rate to 1.5°C/min.
    
  • Peak Broadening / Fronting: Indicates dead volume in the inlet or a mismatch in solvent polarity. Corrective Action: Ensure the column is properly installed in the inlet (correct insertion depth) and strictly use non-polar solvents like isooctane or hexane.

References

  • PubChem - NIH.Menthyl propionate | C13H24O2 | CID 95384.
  • Wu, W.-H., et al. (2001).Stereoselective acylation of Dl-menthol in organic solvents by an immobilized lipase from Pseudomonas cepacia with vinyl propionate. ResearchGate.
  • Google Patents.US6706500B2 - Process for the preparation of L-menthol.
  • University of Wisconsin Archives.Method of Analysis Used by Wheeler for the Double Salts.
  • Department of Science Service (DSS).Enzymatic Esterification of (−)-Menthol with Fatty Acids in Solvent by a Commercial Lipase from Candida rugosa.

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted menthol from menthyl propionate product

Technical Support Center: Troubleshooting Menthyl Propionate Purification Diagnostic Overview Synthesizing menthyl propionate via the esterification of (-)-menthol with propionic acid or propionyl chloride often leaves r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Menthyl Propionate Purification

Diagnostic Overview Synthesizing menthyl propionate via the esterification of (-)-menthol with propionic acid or propionyl chloride often leaves residual, unreacted menthol. Because naturally occurring (-)-menthol features an equatorial hydroxyl group flanked by a bulky isopropyl group, steric hindrance inherently limits reaction kinetics. This structural crowding frequently prevents 100% conversion. Removing this unreacted secondary alcohol is a critical downstream challenge for researchers in formulation and drug development.

Quantitative Data: Physical Properties Comparison Understanding the physicochemical differences between the starting material and the product is essential for selecting the correct purification strategy.

Property(-)-MentholMenthyl Propionate
Molecular Formula C₁₀H₂₀OC₁₃H₂₄O₂
Molecular Weight 156.27 g/mol 212.34 g/mol
Boiling Point (760 mmHg) 212 °C – 216 °C[1]246 °C – 247 °C[2]
Functional Group Secondary AlcoholEster
Aqueous Solubility ~420 mg/L (Poor)[3]Practically Insoluble[4]
State at Room Temp Crystalline Solid[3]Clear Liquid[4]

Frequently Asked Questions & Troubleshooting Guides

Q1: Why can't I remove unreacted menthol using standard aqueous washing? Causality: Both menthol and menthyl propionate are highly lipophilic molecules. While menthol contains a hydroxyl group, its large hydrocarbon skeleton (a functionalized cyclohexane ring) dominates its solubility profile, rendering it poorly soluble in water (~420 mg/L)[3]. During standard aqueous workups (e.g., washing with water or brine), the partition coefficient heavily favors the organic phase. Therefore, both the ester and the unreacted alcohol remain dissolved in the organic solvent, making simple liquid-liquid extraction ineffective without chemical modification.

Q2: What is the most reliable method to achieve complete removal of trace menthol? Causality & Strategy: The most definitive method is Chemical Derivatization using an anhydride, such as phthalic anhydride. Phthalic anhydride reacts selectively with the secondary hydroxyl group of the unreacted menthol to form a half-ester (menthyl hydrogen phthalate)[5]. This half-ester contains a free carboxylic acid group. When the mixture is subsequently washed with an aqueous base, the carboxylic acid is deprotonated, forming a highly water-soluble sodium salt that partitions entirely into the aqueous phase, leaving the unreactive menthyl propionate in the organic layer[6].

PurificationWorkflow Step1 Crude Mixture (Menthyl Propionate + Menthol) Step2 Add Phthalic Anhydride & Base (Derivatization) Step1->Step2 Step3 Menthol Converted to Menthyl Hydrogen Phthalate Step2->Step3 Step4 Aqueous NaHCO3 Wash (Ionization) Step3->Step4 Step5 Phase Separation Step4->Step5 Org Organic Phase (Pure Menthyl Propionate) Step5->Org Top Layer Aq Aqueous Phase (Phthalate Salt Waste) Step5->Aq Bottom Layer

Caption: Workflow for removing unreacted menthol via phthalic anhydride derivatization.

Protocol: Phthalic Anhydride Derivatization and Extraction Self-Validating System: This protocol ensures that only the alcohol is targeted and provides a clear pH-based validation step to confirm the removal of the derivatized byproduct.

  • Reagent Preparation: Dissolve the crude menthyl propionate mixture in a non-polar organic solvent (e.g., toluene or dichloromethane).

  • Derivatization: Add 1.5 molar equivalents of phthalic anhydride relative to the estimated unreacted menthol concentration. Add a catalytic amount of pyridine or 4-dimethylaminopyridine (DMAP) to accelerate the ring-opening of the anhydride[6].

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor the disappearance of menthol via Thin Layer Chromatography (TLC). Note: Use a phosphomolybdic acid (PMA) stain, as menthol lacks a strong UV chromophore.

  • Cooling: Cool the reaction to room temperature. Dilute with additional organic solvent to prevent the precipitation of the newly formed half-ester.

  • Base Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 3 volumes of saturated aqueous sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH)[6].

  • Validation Check: Test the pH of the final aqueous wash. It must remain basic (pH > 8). If it is acidic or neutral, the deprotonation is incomplete; perform an additional base wash.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified menthyl propionate.

Q3: Can I separate them using distillation instead of chemical derivatization? Causality & Strategy: Yes, but it requires precision. Menthol boils at approximately 212 °C to 216 °C[1][3], while menthyl propionate boils at 246 °C to 247 °C[2][4]. While a ~30 °C difference is theoretically sufficient for simple distillation, the high boiling points risk thermal degradation of the ester. Therefore, Vacuum Fractional Distillation is mandatory to lower the operating temperatures and increase the theoretical plates for a sharp separation.

Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a vacuum distillation setup equipped with a Vigreux column or a packed fractionation column (e.g., stainless steel sponge) to maximize surface area and theoretical plates.

  • Vacuum Application: Apply a stable high vacuum (e.g., < 10 mmHg). Ensure the system is leak-free to prevent oxidative degradation at elevated temperatures.

  • Heating & Forecut: Gradually heat the crude mixture. The unreacted menthol will vaporize first. Monitor the vapor temperature at the distillation head carefully. Collect this forecut in a separate receiving flask.

  • Heartcut Collection: Once the vapor temperature drops slightly and then rises to stabilize at the boiling point corresponding to menthyl propionate under your specific vacuum pressure, switch the receiving flask. Collect the pure ester fraction.

  • Validation: Analyze the heartcut fraction via Gas Chromatography (GC) to confirm the absence of the menthol peak.

Q4: Is Column Chromatography a viable option for small-scale purification? Causality & Strategy: For research-scale synthesis (e.g., < 5 grams), silica gel column chromatography is highly effective. Menthol possesses a polar hydroxyl group that interacts strongly with the stationary phase (silica) via hydrogen bonding. Menthyl propionate, lacking this hydrogen bond donor, is significantly less polar and will elute much faster.

Protocol: Silica Gel Chromatography

  • Load the crude mixture onto a silica gel column.

  • Elute using a non-polar solvent system, such as Hexane:Ethyl Acetate (95:5 to 90:10 gradient).

  • Collect fractions and analyze via TLC. The menthyl propionate will elute in the early fractions, while the unreacted menthol will be retained longer on the column.

References

  • "Menthol | C10H20O | CID 1254 - PubChem - NIH." National Institutes of Health, [Link]

  • "Menthol." DrugFuture, [Link]

  • "Menthyl propionate - Food safety and quality: details." Food and Agriculture Organization of the United Nations (FAO), [Link]

  • "menthyl propionate (5-methyl-2-propan-2-ylcyclohexyl) propanoate." The Good Scents Company, [Link]

  • "How to synthesize derivatives of Phthalic Anhydride?" Yuze Chemical Technology, [Link]

Sources

Optimization

Minimizing side reactions during menthyl propionate acid catalysis

Welcome to the Technical Support Center for esterification workflows. As application scientists, we frequently encounter challenges when synthesizing menthyl propionate via acid catalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for esterification workflows. As application scientists, we frequently encounter challenges when synthesizing menthyl propionate via acid catalysis. The secondary hydroxyl group on the cyclohexane ring of menthol makes it highly susceptible to competing elimination reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you maximize ester yield while suppressing unwanted side reactions.

Mechanistic Troubleshooting (FAQs)

Q: Why is my GC-MS showing massive peaks for menthene isomers instead of my target ester? A: You are observing the classic result of acid-catalyzed E1 dehydration competing with Fischer esterification. When using strong mineral acids (like concentrated


) at elevated temperatures, the hydroxyl group of menthol is protonated. The subsequent loss of water generates an unstable secondary carbocation. Due to hyperconjugation and thermodynamic driving forces, this intermediate undergoes hydride shifts to form a more stable tertiary carbocation, ultimately yielding a mixture of 1-menthene, 2-menthene, and 3-menthene.
  • Causality & Solution: The activation energy for dehydration is highly temperature-dependent. To mitigate this, immediately switch from mineral acids to milder organic acids (e.g., p-toluenesulfonic acid) or heterogeneous solid acid catalysts, and cap your reaction temperature below the threshold that heavily favors elimination.

Q: How do I push the equilibrium toward menthyl propionate without increasing the temperature to levels that cause dehydration? A: Fischer esterification is an equilibrium condensation process:


[1]. Instead of using thermodynamic brute force (heat) to drive the reaction, apply Le Chatelier's principle through continuous product removal.
  • Causality & Solution: Utilize a Dean-Stark trap with a solvent that forms a low-boiling azeotrope with water (e.g., toluene). This physically sequesters water from the system at the solvent's reflux temperature, driving the reaction to the right without exceeding the thermal limits that trigger menthol dehydration[1].

Q: Can I use propionic anhydride instead of propionic acid to avoid water formation entirely? A: Yes. Using an acid anhydride changes the byproduct from water to propionic acid, eliminating the reverse hydrolysis reaction. However, anhydrides are highly reactive. If you maintain the same acid catalyst loading, the highly acidic environment will still promote carbocation formation and subsequent dehydration.

  • Causality & Solution: If switching to propionic anhydride, reduce your acid catalyst loading by at least 50%. Alternatively, for absolute suppression of side reactions with anhydrides, transition to enzymatic catalysis (e.g., Candida rugosa lipase), which can achieve >95% enantiomeric excess without acidic side reactions[2].

Visualizing the Reaction Dynamics

To understand how to control the reaction, we must map the competing pathways. The diagram below illustrates the bifurcation between the target esterification and the parasitic E1 elimination pathway.

G Menthol Menthol (Reactant) Ester Menthyl Propionate (Target Product) Menthol->Ester + Propionic Acid (Mild Acid, -H2O) Carbocation Carbocation Intermediate (Protonated OH loss) Menthol->Carbocation Strong Acid (e.g., H2SO4) High Heat Propionic Propionic Acid (Reactant) Propionic->Ester Menthene Menthene Isomers (1-, 2-, 3-menthene) Carbocation->Menthene E1 Elimination (-H+)

Reaction pathway showing target esterification vs. competitive E1 dehydration side reactions.

Quantitative Catalyst Comparison

Selecting the right catalyst is the single most important variable in minimizing side reactions. The table below summarizes the causality between catalyst choice, operational temperature, and the resulting chemical profile.

Catalyst TypeOperational TempTarget Ester YieldSide Reaction Profile (Menthenes)Mechanistic Impact
Sulfuric Acid (

)
>100°CLow - MediumHigh Strong protic nature rapidly protonates the secondary alcohol, aggressively driving E1 dehydration.
p-Toluenesulfonic Acid (p-TsOH) 80 - 110°CHighLowMilder organic acid; sufficient to protonate the carboxylic acid carbonyl without excessively dehydrating the alcohol[1].
Silicotungstic Acid on Bentonite ~130°C~84%Very LowSolid acid support prevents deep protonation of the alcohol while maintaining high catalytic activity for esterification[3].
Lipase (Candida rugosa) 30 - 40°C>90% (w/ Anhydride)None Enzymatic pathway completely bypasses carbocation intermediates, offering near-perfect chemoselectivity[2].

Standard Operating Protocol: Optimized Acid-Catalyzed Synthesis

This protocol utilizes p-TsOH with azeotropic water removal to synthesize menthyl propionate. It is designed as a self-validating system : each critical step contains an internal check to ensure the reaction is proceeding correctly before moving forward.

Workflow S1 1. Reagent Mixing Menthol + Acid + p-TsOH S2 2. Azeotropic Reflux Dean-Stark (Toluene) S1->S2 S3 3. In-Process Control Water Yield Check S2->S3 S3->S2 Water < Theoretical S4 4. Quench & Wash NaHCO3 Neutralization S3->S4 Water = Theoretical S5 5. Purification Vacuum Distillation S4->S5

Self-validating experimental workflow for optimized menthyl propionate synthesis.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a round-bottom flask, combine 1.0 equivalent of menthol and 1.2 equivalents of propionic acid.

  • Add toluene as the solvent (approx. 5 mL per gram of menthol) to facilitate azeotropic distillation.

  • Add 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) as the catalyst. Do not exceed this loading, as excess acid promotes isomerization.

Step 2: Azeotropic Reflux (The Dean-Stark Phase)

  • Attach a Dean-Stark trap filled with toluene, and fit a reflux condenser.

  • Heat the mixture to reflux (approx. 110°C internal temperature).

  • Self-Validation Checkpoint 1 (Equilibrium Monitor): Monitor the water collecting in the Dean-Stark trap. Calculate your theoretical water yield (

    
    ). The reaction is complete only when the collected water volume matches the theoretical yield. If water evolution stops prematurely, the equilibrium has stalled.
    

Step 3: Quenching and Neutralization

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with equal volumes of saturated aqueous

    
     solution in a separatory funnel. Repeat this 2-3 times.
    
  • Self-Validation Checkpoint 2 (Catalyst Removal): Test the pH of the final aqueous wash using indicator paper. The pH must read

    
    . If the solution is acidic, residual p-TsOH remains in the organic phase. Proceeding to distillation with residual acid will cause catastrophic reverse hydrolysis and thermal degradation of your ester.
    

Step 4: Drying and Concentration

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

Step 5: Purification via Vacuum Distillation

  • Transfer the crude oil to a short-path vacuum distillation setup.

  • Self-Validation Checkpoint 3 (Purity Check): Before distilling, run a rapid GC-MS on the crude. Look for the

    
     peak (menthenes). If the menthene peak is 
    
    
    
    , a simple short-path distillation is sufficient. If
    
    
    , you must use a fractionating column to separate the menthenes (lower boiling point) from the menthyl propionate.

References

  • Experiment 5: Alcohol Dehydration of Menthol. Northern Arizona University (nau.edu).

  • Esterification of Menthol and Lactic Acid by Silicotungstic Acid Catalyst Supported on Bentonite. Advanced Materials Research / researchgate.net. 4

  • Esterification. Sciencemadness Wiki. 1

  • US6706500B2 - Process for the preparation of L-menthol. Google Patents.2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in Menthyl Propionate Extraction

Welcome to the technical support center for troubleshooting issues related to the extraction of menthyl propionate. This guide is designed for researchers, scientists, and drug development professionals who may encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting issues related to the extraction of menthyl propionate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with phase separation during their experimental work. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve these common yet often frustrating issues.

Frequently Asked Questions (FAQs)

This section addresses some of the initial questions and common pitfalls encountered during the liquid-liquid extraction of esters like menthyl propionate.

Q1: What are the most critical factors to consider when selecting a solvent system for menthyl propionate extraction to avoid phase separation issues?

The selection of an appropriate solvent system is paramount for a successful liquid-liquid extraction. The ideal solvent should have high selectivity for menthyl propionate, a significant density difference from the aqueous phase to facilitate separation, and low solubility in the aqueous phase to prevent solvent loss.[1] For menthyl propionate, which is an ester, solvents like ethyl acetate, diethyl ether, or dichloromethane are often used. However, chlorinated solvents are more prone to forming emulsions.[2] It's also crucial to consider the potential for the solvent to form azeotropes with water or other components in the mixture, which can complicate downstream processing.[3]

Q2: I've added my organic solvent and aqueous solution, but only one layer has formed. What should I do?

This issue typically arises if your reaction mixture contains a water-miscible co-solvent, such as ethanol or acetone, which can solubilize both the aqueous and organic phases.[2] The solution is often to add more of your organic solvent and/or a saturated brine solution to increase the polarity of the aqueous phase and force the separation of the layers.[2] Pre-concentrating the reaction mixture to remove the water-miscible solvent before extraction is a preventative measure.[2]

Q3: How can I determine which layer is the organic phase and which is the aqueous phase?

A simple and effective method is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous phase.[2] Alternatively, you can consult a table of solvent densities. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense than water (e.g., ethyl acetate, diethyl ether), it will be the top layer.

Q4: Is vigorous shaking always the best way to mix the two phases?

No, in fact, vigorous shaking is a common cause of stable emulsion formation.[4] For systems prone to emulsification, gentle swirling or inverting the separatory funnel for a longer period is a more effective technique to achieve mass transfer without creating a stable emulsion.[5] The goal is to maximize the surface area of contact between the two phases without applying excessive shear force.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving more persistent phase separation problems.

Problem: A Stable Emulsion Has Formed

An emulsion is a dispersion of one liquid in another, appearing as a cloudy or milky layer between the organic and aqueous phases, which fails to separate over time.[4][6]

Probable Causes:
  • High Shear Mixing: Vigorous shaking can break down the liquids into very fine droplets, leading to a stable emulsion.[4]

  • Presence of Surfactant-like Molecules: Impurities in your sample such as fatty acids, phospholipids, or proteins can act as emulsifying agents.[4][5]

  • Similar Densities of the Two Phases: If the densities of the organic and aqueous phases are too close, the driving force for separation is weak.[6]

  • Presence of Fine Particulates: Solid particles can accumulate at the interface and stabilize the emulsion.[4]

Solutions:

A multi-pronged approach, starting with the least invasive methods, is often the most effective.

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for some time.[2][7][8] Gentle tapping or slow stirring of the emulsion layer with a glass rod can help coalesce the droplets.[2][7][8]

  • Centrifugation: This is often the most effective method for breaking a stable emulsion.[4][7][8] The centrifugal force accelerates the separation of the phases.

  • Filtration: Passing the mixture through a plug of glass wool or phase separation filter paper can sometimes break the emulsion.[4][5] The filter material can help to coalesce the dispersed droplets.

  • Temperature Modification: Gently warming or cooling the mixture can alter the viscosity and interfacial tension, which may disrupt the emulsion.[4][9]

  • "Salting Out": Adding a saturated solution of sodium chloride (brine) or solid salt increases the ionic strength of the aqueous layer.[4][5][7][8] This reduces the solubility of organic compounds in the aqueous phase and can help break the emulsion.

  • pH Adjustment: If the emulsion is stabilized by acidic or basic impurities, adjusting the pH of the aqueous phase can neutralize these emulsifying agents.[4][7][8] For example, adding a dilute acid can protonate soap-like molecules, reducing their surfactant properties.[7][8]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can change the overall properties of the organic phase and may help to dissolve the emulsifying agent.[4][5]

  • Addition of a Small Amount of Ethanol: A few drops of ethanol can sometimes help to break an emulsion, but be aware that it will increase the solubility of the organic phase in the aqueous phase.[2]

Problem: Poor or Slow Phase Separation

In this scenario, the two layers are distinct, but the interface is broad, and separation is sluggish.

Probable Causes:
  • Similar Solvent Densities: As with emulsion formation, a small density difference between the two phases provides a weak gravitational force for separation.[1]

  • High Viscosity: A viscous solution will slow down the movement and coalescence of droplets.

Solutions:
  • Modify Solvent Density: If the organic layer is on top, you can try adding a less dense, miscible organic solvent to decrease its density further. If the organic layer is on the bottom, a denser solvent can be added. For the aqueous phase, adding salt will increase its density.[6]

  • Temperature Adjustment: Gently warming the mixture can decrease the viscosity of the phases and improve the rate of separation.[9]

Problem: A Third Layer Has Formed at the Interface

The appearance of a third layer can be perplexing and is distinct from an emulsion.

Probable Causes:
  • High Concentration of Solute: The limited solubility of the menthyl propionate-solvent complex at high concentrations can lead to the organic phase splitting into two distinct layers. This is a phenomenon known as "third phase formation".[4]

  • Insoluble Material: The presence of insoluble impurities or byproducts that are not fully soluble in either the aqueous or organic phase can accumulate at the interface.[2]

Solutions:
  • Dilution: Adding more of the organic solvent can help to dissolve the third phase if it is due to limited solubility of the extracted complex.

  • Change of Solvent: A different organic solvent with a higher capacity for the menthyl propionate complex may be required.

  • Filtration: If the third layer is composed of insoluble particulate matter, it can be removed by filtration after separating the two liquid phases as best as possible.[2]

Problem: The Interface Between the Layers is Not Visible

This issue can occur when dealing with darkly colored solutions or when the two phases have very similar refractive indices.[2]

Solutions:
  • Use a Light Source: Shining a flashlight through the separatory funnel can often illuminate the interface.[6]

  • Observe Flow Properties: Gently tilt the separatory funnel back and forth. The difference in the way the two liquids flow can help to identify the interface.[6]

  • Add a Small Amount of Water or Solvent: As with identifying the layers, adding a small amount of one of the phases can help to visualize where the interface is.

Experimental Protocols

Protocol 1: Breaking an Emulsion by "Salting Out"
  • Prepare a saturated solution of sodium chloride (brine) by adding NaCl to water until no more salt dissolves.

  • Carefully add the brine solution to the separatory funnel containing the emulsion.

  • Gently swirl or invert the funnel a few times to mix the brine with the aqueous phase.

  • Allow the funnel to stand and observe if the emulsion breaks. This process may need to be repeated.

Protocol 2: Using Centrifugation to Break an Emulsion
  • Carefully transfer the mixture containing the emulsion into appropriately sized centrifuge tubes.

  • Ensure the centrifuge is balanced by placing tubes of equal weight opposite each other.

  • Centrifuge the samples at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.

  • Carefully remove the tubes and observe the separation of the layers. The organic and aqueous layers should be distinct, with any solid material pelleted at the bottom.

  • Carefully pipette the desired layer out of the centrifuge tube.

Data Presentation

Table 1: Properties of Common Solvents for Ester Extraction
SolventDensity (g/mL at 20°C)Boiling Point (°C)Water SolubilityComments
Ethyl Acetate 0.90277.18.3 g/100 mLLess dense than water; good general-purpose extraction solvent.
Diethyl Ether 0.71334.66.9 g/100 mLLess dense than water; highly volatile and flammable.
Dichloromethane 1.32639.61.3 g/100 mLDenser than water; can be prone to forming emulsions.[2]
Hexane 0.65569InsolubleLess dense than water; suitable for non-polar compounds.
Toluene 0.867110.60.05 g/100 mLLess dense than water; higher boiling point than other common solvents.

Visualization

Troubleshooting Workflow for Phase Separation Issues

TroubleshootingWorkflow start Phase Separation Problem emulsion Stable Emulsion start->emulsion slow_sep Slow Separation start->slow_sep third_layer Third Layer start->third_layer no_interface Invisible Interface start->no_interface emulsion_solutions Emulsion Solutions emulsion->emulsion_solutions Probable Causes: - High Shear - Surfactants - Similar Densities slow_sep_solutions Slow Separation Solutions slow_sep->slow_sep_solutions Probable Causes: - Similar Densities - High Viscosity third_layer_solutions Third Layer Solutions third_layer->third_layer_solutions Probable Causes: - High Concentration - Insoluble Material no_interface_solutions Invisible Interface Solutions no_interface->no_interface_solutions Probable Causes: - Dark Color - Similar Refractive Index sol_mechanical Mechanical: - Wait/Gentle Stir - Centrifuge - Filter emulsion_solutions->sol_mechanical sol_chemical Chemical: - Add Salt (Brine) - Adjust pH - Add Solvent emulsion_solutions->sol_chemical sol_density Modify Density: - Add Salt - Add Different Solvent slow_sep_solutions->sol_density sol_temp Adjust Temperature slow_sep_solutions->sol_temp sol_dilute Dilute with Solvent third_layer_solutions->sol_dilute sol_filter_insoluble Filter Insoluble Material third_layer_solutions->sol_filter_insoluble sol_light Use Light Source no_interface_solutions->sol_light sol_flow Observe Flow Properties no_interface_solutions->sol_flow

Caption: A decision tree for troubleshooting common phase separation issues.

References

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.com. Available at: [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available at: [Link]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11124, Methyl propionate. PubChem. Available at: [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • Fiveable. (n.d.). Liquid–Liquid Extraction | Separation Processes Class Notes. Available at: [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Available at: [Link]

  • Wikipedia. (n.d.). Methyl propionate. Available at: [Link]

  • Scientific.Net. (n.d.). Separation of Methyl Propionate-Methanol-Water by Salting-Out Extraction. Available at: [Link]

  • The Good Scents Company. (n.d.). menthyl propionate (5-methyl-2-propan-2-ylcyclohexyl) propanoate. Available at: [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. Available at: [Link]

  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102731299A - Liquid-liquid extraction separation method of methyl propionate-methanol-water azeotropic system.
  • Google Patents. (n.d.). CN103483192A - High-yield separation method of methyl propionate-methanol-water system.
  • Google Patents. (n.d.). CN102731299B - Liquid-liquid extraction separation method of methyl propionate-methanol-water azeotropic system.
  • Otto Chemie Pvt. Ltd. (n.d.). Methyl propionate, 97% 554-12-1 India. Laboratory Chemicals. Available at: [Link]

  • ResearchGate. (n.d.). Separation of Methyl Propionate-Methanol-Water by Salting-Out Extraction. Available at: [Link]

  • DAV University. (n.d.). Liquid extraction, sometimes called solvent extraction, is the separation of the. Available at: [Link]

  • LC/MS. (n.d.). Solvents and Caveats for LC/MS. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]

  • LCGC International. (2020, December 19). Practical Aspects of Solvent Extraction. Available at: [Link]

  • MDPI. (2023, April 7). Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Menthyl Propionate via Vacuum Distillation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural instructions. Here, we explore the causality behind each experimental choice in the purification of menthyl propionate. By understanding the thermodynamic and mechanical principles at play, you can execute a self-validating distillation protocol that guarantees high purity and yield while minimizing hazards.

Physicochemical Grounding

Menthyl propionate (2-isopropyl-5-methylcyclohexyl propionate) is a valuable ester utilized in flavor, fragrance, and pharmaceutical applications[1]. Because its atmospheric boiling point is exceptionally high, applying heat at ambient pressure risks thermal degradation, isomerization, or cleavage of the ester bond. Therefore, fractional distillation under reduced pressure (vacuum distillation) is mandatory to separate it from unreacted starting materials like menthol[2][3].

Table 1: Key Physicochemical Properties of Menthyl Propionate

PropertyValueClinical/Chemical Significance
Molecular Weight 212.34 g/mol [4]Determines vapor density and column loading parameters.
Boiling Point (760 mmHg) 246 - 247 °C[1][4]Too high for atmospheric distillation; risks thermal cracking.
Specific Gravity 0.918 - 0.923[4]Crucial for phase separation if washing crude mixtures prior to distillation.
Refractive Index 1.444 - 1.449[4]Used as a rapid QA/QC metric to validate the purity of the final fraction.
Vapor Pressure ~0.027 mmHg at 25 °C[1]Indicates low volatility at room temperature; requires deep vacuum.

Experimental Protocol: Fractional Vacuum Distillation

A self-validating protocol ensures that each step confirms the success of the previous one. If a step fails, the system naturally flags the error before catastrophic sample loss occurs.

Workflow N1 1. Apparatus Assembly Inspect Glassware & Grease Joints N2 2. Load Crude Mixture Insert Magnetic Stir Bar N1->N2 N3 3. Vacuum Equilibration Apply Vacuum BEFORE Heating N2->N3 N4 4. Gradual Heating Establish Reflux Ring in Column N3->N4 N5 5. Fraction Collection Monitor Vapor Temp vs. Mantle Temp N4->N5 N6 6. Safe Shutdown Cool -> Vent to Atmosphere -> Pump Off N5->N6

Caption: Self-validating workflow for fractional vacuum distillation of menthyl propionate.

Step-by-Step Methodology
  • Apparatus Assembly & Integrity Check: Assemble a fractional distillation setup using a Vigreux column or a packed column[5]. Causality: High vacuum requires flawless seals. Lightly grease all ground-glass joints. A Claisen adapter is highly recommended to mitigate the risk of bumping[6].

  • Sample Loading & Nucleation Setup: Load the crude menthyl propionate into the boiling flask (do not exceed 50% capacity). Crucial: Add a Teflon-coated magnetic stir bar. Do not use boiling stones[6][7].

  • Vacuum Equilibration (Cold): Turn on the vacuum pump before applying any heat[6]. Self-Validation: Monitor the manometer. The system should reach and hold the target pressure steadily. If it hisses or fails to reach deep vacuum, you have a leak. Do not proceed to heating until the vacuum is stable.

  • Gradual Heating & Reflux Establishment: Slowly increase the heating mantle temperature. Watch for the condensation ring (reflux ring) to rise slowly up the fractionating column[5]. Causality: Allowing the column to equilibrate ensures that the lower-boiling impurities (foreshots, such as unreacted menthol) separate cleanly from the menthyl propionate.

  • Fractionation & Collection: Collect the foreshots. Once the vapor temperature stabilizes at the calculated reduced boiling point for menthyl propionate, switch to your main receiving flask (using a cow adapter to avoid breaking the vacuum).

  • Safe Shutdown Sequence: Remove the heat source and allow the boiling flask to cool to room temperature[6]. Causality: Venting a hot flask introduces oxygen, which can cause autoignition of superheated organic vapors. Once cool, vent the system to atmospheric pressure, and only then turn off the vacuum pump to prevent oil back-suction[6].

Troubleshooting & FAQs

As drug development professionals, you need immediate, mechanistic answers when an experiment deviates from the protocol.

Q1: My crude mixture is bumping violently under vacuum, even though I added fresh boiling chips. How do I stop this?

A1: Boiling chips are entirely ineffective under vacuum[6][7]. Causality: Boiling chips work by trapping microscopic pockets of air in their pores, which act as nucleation sites for bubbles at atmospheric pressure. When you apply a vacuum, this trapped air is instantly evacuated, rendering the chips useless[6]. Without nucleation, the liquid superheats and then violently vaporizes all at once (bumping). Solution: Use vigorous magnetic stirring to mechanically agitate the liquid and break the surface tension. Alternatively, for highly viscous crude mixtures, use a glass capillary tube (ebulliator) connected to a bleed valve to introduce a microscopic, continuous stream of inert gas bubbles[7].

BumpingTroubleshooting Issue Violent Bumping Observed Check1 Are you using boiling chips? Issue->Check1 Check2 Is the crude mixture highly viscous? Issue->Check2 Action1 Remove chips. Use magnetic stirring. Check1->Action1 Yes Action2 Install a capillary ebulliator for micro-nucleation. Check2->Action2 Yes

Caption: Diagnostic logic tree for resolving bumping issues during vacuum distillation.

Q2: I am unable to achieve the required deep vacuum (pressure is hovering around 50 Torr). How do I isolate the leak without dismantling the entire setup?

A2: Implement a self-validating leak isolation test. Causality: Leaks typically occur at poorly greased joints, degraded vacuum tubing, or cracked glassware. Solution: Isolate the pump directly to a digital manometer. If the pump pulls <1 Torr, the pump is fine. Next, connect only the cold trap. If pressure remains low, the trap is sealed. Sequentially add the receiving flask, condenser, and boiling flask, checking the pressure at each addition. The component that causes the pressure to spike to 50 Torr is the source of your leak. Re-grease the joints of that specific component.

Q3: I accidentally turned off the vacuum pump before venting the system, and fluid rushed backward into my setup. Why did this happen?

A3: You experienced back-suction due to a severe pressure differential[6]. Causality: When the pump is turned off while the system is still under vacuum, the pressure inside the distillation apparatus is much lower than the atmospheric pressure outside. If using a water aspirator, atmospheric pressure pushes the sink water up the hose and into your receiving flask[6]. If using an oil pump, pump oil can be sucked backward. Protocol Standard: Always follow the strict shutdown sequence: Cool the flask -> Vent to atmosphere -> Turn off the pump [6].

Q4: I am seeing co-distillation of unreacted menthol with my menthyl propionate. How can I improve the separation?

A4: You lack sufficient theoretical plates in your fractionating column[5]. Causality: Menthol (BP ~216 °C) and menthyl propionate (BP ~246 °C) have a boiling point difference of ~30 °C at atmospheric pressure[1][3]. Under vacuum, this absolute temperature difference compresses. If your column is too short or uninsulated, the temperature gradient is unstable, leading to co-distillation[5]. Solution: Use a longer Vigreux column or a column packed with glass helices to increase the surface area for repeated condensation/vaporization cycles[2][5]. Furthermore, insulate the column with glass wool or aluminum foil to maintain a stable adiabatic temperature gradient[5].

References

  • The Good Scents Company - "menthyl propionate (5-methyl-2-propan-2-ylcyclohexyl)
  • Food and Agriculture Organization (FAO)
  • Yves Rubin, Chemistry 136 - "Vacuum Distillation Notes" URL
  • Chemistry LibreTexts - "5.
  • USA Lab - "How Fractional Distillation Process Works" URL
  • Wikipedia - "Fractional distillation" URL
  • LookChem - "Cas 15356-70-4,MENTHOL" URL

Sources

Troubleshooting

Technical Support Center: Advanced GC-MS Troubleshooting

Topic: Resolving Peak Co-Elution of Menthyl Propionate Welcome to the Technical Support Center. This resource is engineered for analytical chemists, natural product researchers, and drug development professionals facing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Co-Elution of Menthyl Propionate

Welcome to the Technical Support Center. This resource is engineered for analytical chemists, natural product researchers, and drug development professionals facing chromatographic challenges with monoterpenoid esters. The co-elution of isomers and structurally similar compounds can critically compromise both qualitative identification and quantitative accuracy.

Below, you will find our diagnostic workflows, frequently asked questions, and self-validating protocols to definitively resolve the co-elution of menthyl propionate.

I. Diagnostic Workflow: Identifying Hidden Co-Elutions

Before adjusting instrument parameters, you must confirm whether anomalous integration results stem from true co-elution or detector saturation. Follow this logic path to diagnose the root cause of your peak distortion.

G Start Observe Peak Asymmetry or Quantitation Error CheckMS Analyze MS Spectra Across Peak Apex & Edges Start->CheckMS Decision Do Ion Ratios Shift Across the Peak? CheckMS->Decision Pure Likely Pure Peak or Perfect Isomer Co-elution Decision->Pure No Coelution Co-elution Confirmed (Menthyl Propionate + Interference) Decision->Coelution Yes Action1 Extract Ion Chromatograms (EIC) m/z 57 (Propionate) vs m/z 71 Coelution->Action1 Action2 Decrease Temp Ramp Rate (Increase Capacity Factor k') Coelution->Action2 Action3 Switch Stationary Phase (e.g., PEG/Wax or Chiral) Coelution->Action3 Resolved Baseline Resolution Achieved Accurate Quantitation Action1->Resolved Action2->Resolved Action3->Resolved

GC-MS Co-Elution Diagnostic and Resolution Workflow for Menthyl Propionate.

II. Frequently Asked Questions (FAQs)

Q: My chromatogram shows a perfectly symmetrical peak for menthyl propionate, but my quantitation is erroneously high. How can I confirm a hidden co-elution? A: Perfect co-elution occurs when two analytes possess identical partition coefficients on your current stationary phase, yielding no visual peak distortion (shoulders or tailing). To diagnose this, you must rely on mass spectral variance rather than peak shape. Extract spectra across the peak's leading edge, apex, and trailing edge. If the relative abundance of fragment ions shifts across the peak profile, multiple compounds are present. confirms that spectral shifting is the definitive signature of co-elution when physical asymmetry is absent[1].

Q: Why does menthyl propionate frequently co-elute with menthol and other mint derivatives on standard HP-5MS columns? A: A standard 5% diphenyl/95% dimethylpolysiloxane column separates analytes primarily via dispersion forces, which correlate strongly with boiling points. Menthyl propionate (MW 212.33) and related monoterpenoids share highly similar volatility profiles. When boiling points differ by less than a few degrees, non-polar stationary phases fail to provide the necessary chemical selectivity (


), resulting in overlapping Gaussian profiles.

Q: Can I resolve this purely through mass spectral deconvolution without changing my GC method? A: Yes, provided the co-eluting compounds generate unique, non-overlapping fragment ions. Modern GC-MS software utilizes deconvolution algorithms to mathematically separate overlapping peaks by plotting Extracted Ion Chromatograms (EICs) for unique masses. For instance, monitoring m/z 57 isolates the propionate moiety, which is absent in underivatized menthol. highlights deconvolution as a primary tool for resolving isomer and structural analog co-elutions[2].

III. Quantitative Data: Physicochemical & Spectral Markers

To effectively troubleshoot, you must understand the thermodynamic and spectral differences between menthyl propionate and common co-eluting interferences.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Diagnostic Ions (m/z)Primary Intermolecular Force
Menthyl Propionate C13H24O2212.3357, 95, 138, 81Dipole-Dipole (Ester)
Menthyl Acetate C12H22O2198.3043, 95, 138Dipole-Dipole (Ester)
Menthol (Isomers) C10H20O156.2671, 81, 95Hydrogen Bonding (Hydroxyl)

(Data supported by[3])

IV. Step-by-Step Troubleshooting Protocols
Protocol A: Thermodynamic Resolution via Temperature Optimization

Causality: Decreasing the initial temperature and ramp rate increases the capacity factor (


). This forces analytes to spend more time interacting with the stationary phase, amplifying minor thermodynamic differences in their partition coefficients.
  • Establish Baseline: Run your standard method (e.g., 10°C/min ramp) and record the retention time and peak width of the co-eluting mass.

  • Decrease Ramp Rate: Modify the oven program to a shallower ramp (e.g., 2°C/min to 5°C/min) through the critical elution window (typically 100°C - 150°C for monoterpenoids).

  • Adjust Carrier Gas Velocity: According to, decreasing column temperature and optimizing carrier gas flow can reveal peak shoulders[4]. Adjust the helium flow rate to operate at the optimal linear velocity (van Deemter minimum, typically ~25-30 cm/s for He).

  • Self-Validating Check: Calculate the resolution equation (

    
    ). If 
    
    
    
    , baseline resolution is achieved, validating the thermodynamic adjustment.
Protocol B: Orthogonal Separation via Stationary Phase Substitution

Causality: Switching from a non-polar phase to a polar (PEG/Wax) or chiral (Cyclodextrin) phase shifts the separation mechanism from purely dispersive to dipole-dipole and hydrogen-bonding interactions. Menthol (an alcohol) will be retained significantly longer on a PEG column than menthyl propionate (an ester), drastically altering selectivity (


).
  • Column Selection: Install a polar polyethylene glycol (PEG) column (e.g., DB-Wax) or a chiral cyclodextrin column (e.g., Rt-BetaDEXsm). demonstrates that chiral/polar phases successfully resolve menthol from its esterified derivatives[5].

  • Method Translation: Use a method translation software to adjust your head pressure and oven ramp to match the phase ratio (

    
    ) of the new column.
    
  • Conditioning: Bake the new column at its maximum isothermal temperature (e.g., 250°C for Wax) for 2 hours to minimize siloxane bleed.

  • Self-Validating Check: Inject a mixed standard of menthyl propionate and menthol. A complete inversion of elution order (compared to the 5% phenyl column) validates that the separation is now driven by polarity, permanently resolving the co-elution.

Protocol C: Mathematical Resolution via MS Deconvolution (SIM Mode)

Causality: When physical chromatographic resolution is impossible or impractical, the mass spectrometer can act as a secondary separation dimension. By operating in Selected Ion Monitoring (SIM) mode, the detector ignores shared fragments (like m/z 95) and only records unique structural markers.

  • Identify Unique Ions: From the full scan data, identify m/z 57 (unique to the propionate aliphatic chain) and m/z 71 (unique to menthol).

  • Program SIM Windows: Create a SIM method that monitors m/z 57, 81, and 138 for menthyl propionate with a dwell time of 50 ms per ion to ensure an adequate sampling rate (>10 points across the peak).

  • Extract and Integrate: Plot the Extracted Ion Chromatogram (EIC) for m/z 57.

  • Self-Validating Check: The integrated area of the m/z 57 EIC peak must scale linearly with standard additions of menthyl propionate, remaining completely unaffected by the concentration of the co-eluting menthol. This mathematically validates the quantitative isolation of the analyte.

V. References
  • Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) | Source: Axion Labs | URL: [Link]

  • Title: PubChem Compound Summary for CID 95384, Menthyl propionate | Source: National Center for Biotechnology Information (NIH) | URL: [Link]

  • Title: Analysis of Menthol and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension | Source: LECO Corporation | URL: [Link]

  • Title: GC Troubleshooting Guide Poster | Source: Agilent Technologies | URL: [Link]

Sources

Optimization

Technical Support Center: Biocatalyst Optimization for Menthyl Propionate Synthesis

Welcome to the Biocatalysis Technical Support Center. This portal is designed for researchers, scale-up engineers, and drug development professionals working on the enzymatic synthesis of menthyl propionate. Producing hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biocatalysis Technical Support Center. This portal is designed for researchers, scale-up engineers, and drug development professionals working on the enzymatic synthesis of menthyl propionate. Producing high-purity (−)-menthyl propionate via lipase-catalyzed esterification requires precise control over thermodynamics, solvent microenvironments, and enzyme structural integrity.

Below, you will find our diagnostic decision trees, causality-driven troubleshooting FAQs, validated experimental protocols, and quantitative reference data to optimize biocatalyst reusability and enantioselectivity.

Diagnostic Workflow

When facing a sudden drop in yield or enantiomeric excess (ee%), use the following diagnostic logic to isolate the root cause of biocatalyst failure.

Troubleshooting Start Issue: Low Yield or Biocatalyst Deactivation Q1 Is the enzyme leaching into the supernatant? Start->Q1 A1 Implement CLEAs or Covalent Immobilization Q1->A1 Yes Q2 Is the reaction stalling at equilibrium? Q1->Q2 No A2 Use Vinyl Propionate & Molecular Sieves Q2->A2 Yes Q3 Is enantioselectivity (ee%) dropping? Q2->Q3 No A3 Lower Temp to 30-40°C & Use Solvent Log P > 3.5 Q3->A3 Yes

Diagnostic workflow for troubleshooting biocatalyst failure in menthyl propionate synthesis.

Troubleshooting Guides & FAQs

Q1: My immobilized lipase loses >50% of its activity after the third reaction cycle. How do I prevent this?

Root Cause (Causality): Rapid activity loss is typically caused by either enzyme leaching or thermal denaturation . If you are using simple physical adsorption (e.g., on glass beads or Celite), the weak van der Waals forces are easily disrupted by sheer stress in the reactor or by the accumulation of polar byproducts. Solution: Transition to robust immobilization techniques. Cross-Linked Enzyme Aggregates (CLEAs) physically lock the enzyme into an insoluble, highly active matrix. For instance, immobilizing Bacillus subtilis esterase as CLEAs increases thermostability by 360-fold, resulting in only an 8% activity loss after 10 repeated cycles[1]. Alternatively, covalent immobilization on glyoxyl-agarose in the presence of protective additives like PEG can increase operational stability by up to 3 times compared to standard protocols[2].

Q2: The reaction stalls at 40% conversion despite adding fresh enzyme. How do I push the equilibrium forward?

Root Cause (Causality): Direct esterification of DL-menthol with propionic acid generates water as a byproduct. As water accumulates, it drives the reverse reaction (hydrolysis), stalling the equilibrium[3]. Solution: Switch your acyl donor to an enol ester, specifically vinyl propionate . This shifts the mechanism from esterification to transesterification. The leaving group, vinyl alcohol, instantly and irreversibly tautomerizes into acetaldehyde. Because acetaldehyde cannot act as a nucleophile for the reverse reaction, the equilibrium is driven entirely toward the formation of menthyl propionate[4].

Q3: Why does the enantiomeric excess (ee%) of (−)-menthyl propionate drop when I increase the temperature to speed up the reaction?

Root Cause (Causality): Enantioselectivity is a kinetically controlled parameter dependent on the rigidity of the enzyme's active site. While increasing the temperature from 20°C to 60°C significantly boosts the overall molar yield of menthyl propionate, the added thermal energy increases the conformational flexibility of the lipase. This allows the non-preferred (+)-menthol isomer to enter the active site, drastically reducing the stereospecificity toward (−)-menthol[4]. Solution: Maintain the reaction temperature strictly between 30°C and 40°C. Compensate for the slower reaction rate by optimizing the solvent environment or increasing the enzyme loading.

Q4: Does the choice of organic solvent really impact biocatalyst reusability?

Root Cause (Causality): Yes, profoundly. Enzymes suspended in organic media require a tightly bound monolayer of water to maintain their 3D catalytic conformation. Hydrophilic solvents (Log P < 3.5) strip this essential hydration layer away, leading to rapid denaturation. Solution: Always use highly non-polar solvents with a Log P > 3.5 , such as n-hexane (Log P = 3.9) or isooctane (Log P = 4.5). These solvents preserve the enzyme's micro-aqueous layer, maximizing both reusability and stereoselectivity[4].

Mechanistic Pathway Visualization

Understanding the irreversible transesterification mechanism is critical for optimizing substrate ratios and predicting byproduct behavior.

Mechanism Lipase Free Lipase (Active Site) Intermediate Acyl-Enzyme Intermediate Lipase->Intermediate + Acyl Donor AcylDonor Vinyl Propionate AcylDonor->Intermediate Byproduct Vinyl Alcohol → Acetaldehyde (Irreversible) Intermediate->Byproduct Leaving Group Product (-)-Menthyl Propionate Intermediate->Product + Menthol Menthol (-)-Menthol Menthol->Product Product->Lipase Regeneration

Mechanistic pathway of irreversible lipase-catalyzed transesterification using vinyl propionate.

Standardized Experimental Protocols

To ensure reproducibility and self-validation, follow these field-tested methodologies.

Protocol A: Preparation of Highly Reusable Cross-Linked Enzyme Aggregates (CLEAs)

Purpose: To prevent enzyme leaching and enhance thermal stability for >10 reaction cycles.

  • Precipitation: Dissolve 10 mg/mL of lipase (e.g., Pseudomonas cepacia PS-30 or Bacillus subtilis esterase) in 100 mM phosphate buffer (pH 7.0). Slowly add saturated ammonium sulfate (or cold acetone) under constant stirring at 4°C until the enzyme precipitates into physical aggregates.

  • Cross-linking: Add glutaraldehyde to a final concentration of 1–2% (v/v). Stir the suspension gently at room temperature for 3 hours to form covalent Schiff base linkages between the aggregated proteins.

  • Recovery & Washing: Centrifuge the mixture at 10,000 × g for 15 minutes. Decant the supernatant.

  • Self-Validation Step: Assay the decanted supernatant using a standard p-nitrophenyl ester hydrolysis test. A properly executed protocol will show zero residual activity in the supernatant, confirming 100% immobilization efficiency.

  • Preparation for Use: Wash the CLEAs three times with pure buffer, then lyophilize to remove excess water before use in organic solvents.

Protocol B: Irreversible Transesterification Workflow

Purpose: To achieve >95% ee and high molar yield using kinetic control.

  • Substrate Preparation: In a 50 mL sealed flask, dissolve 50 mmol of (±)-menthol and 50 mmol of vinyl propionate (1:1 molar ratio) in 10 mL of anhydrous n-hexane (Log P = 3.9)[4].

  • Water Activity Control: Add 0.1 g of activated molecular sieves (3Å) to the flask to sequester any trace moisture and prevent unwanted hydrolysis[4].

  • Reaction Initiation: Add the immobilized biocatalyst (e.g., CLEAs from Protocol A) to the mixture.

  • Incubation: Incubate in a gyratory water-bath shaker at 200 rpm, strictly maintained at 35°C–40°C.

  • Self-Validation Step: Run a parallel control flask containing all reagents except the enzyme. Analyze both via Gas Chromatography (GC) after 48 hours. The control flask must show <1% menthyl propionate, proving that the reaction is entirely biocatalyst-driven and not a result of background chemical esterification[5].

Quantitative Data Tables

Use these reference tables to justify your experimental design choices during scale-up.

Table 1: Comparison of Acyl Donors in Menthyl Propionate Synthesis
Acyl DonorReaction TypeByproductThermodynamic ProfileImpact on Biocatalyst
Propionic Acid EsterificationWaterReversible (Equilibrium limited)High water activity can cause aggregation/hydrolysis[3].
Propionic Anhydride AcylationPropionic AcidIrreversibleAcidic byproduct lowers micro-pH, risking denaturation.
Vinyl Propionate TransesterificationAcetaldehydeIrreversible (Tautomerization) Neutral, volatile byproduct; excellent for reusability .
Table 2: Impact of Solvent Polarity (Log P) on Lipase Performance
SolventLog P ValueHydration Layer StatusEnantiomeric Excess (ee%)Biocatalyst Half-Life
Acetone-0.24Stripped< 20%< 1 Cycle
Toluene2.50Partially Disrupted~ 60%3 - 5 Cycles
n-Hexane 3.90 Preserved > 85% > 10 Cycles [4]
Isooctane 4.50 Preserved > 90% > 10 Cycles [4]

References

  • Wu, W.-H., et al. "Stereoselective acylation of Dl-menthol in organic solvents by an immobilized lipase from Pseudomonas cepacia with vinyl propionate." Journal of the American Oil Chemists' Society, 1997.[Link]

  • Zhao, G.-W., et al. "Efficient production of l-menthol in a two-phase system with SDS using an immobilized Bacillus subtilis esterase." AMB Express, 2011.[Link]

  • Wu, W.-H., et al. "Lipase-catalyzed stereoselective esterification of DL-menthol in organic solvents using acid anhydrides as acylating agents." Enzyme and Microbial Technology, 1996.[Link]

  • Zhao, et al. "Enzymatic esterification of DL-menthol with propionic acid by lipase from Candida cylindracea." Journal of Chemical Technology & Biotechnology, 2005.[Link]

  • Palomo, J. M., et al. "Effects of Triton X-100 and PEG on the Catalytic Properties and Thermal Stability of Lipase from Candida Rugosa Free and Immobilized on Glyoxyl-Agarose." Protein & Peptide Letters, 2017.[Link]

Sources

Troubleshooting

Technical Support Center: Menthyl Propionate Formulation &amp; Stability

Troubleshooting Hydrolysis in Aqueous Media Welcome to the Technical Support Center for menthyl propionate stability. This guide is designed for researchers, formulation scientists, and drug development professionals add...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Hydrolysis in Aqueous Media

Welcome to the Technical Support Center for menthyl propionate stability. This guide is designed for researchers, formulation scientists, and drug development professionals addressing the chemical degradation of menthol esters in aqueous vehicles.

I. Mechanistic Troubleshooting (FAQs)

Q1: Why is my menthyl propionate degrading in an aqueous vehicle despite the bulky menthol moiety? A1: While the bulky menthyl group provides significant steric hindrance that slows the approach of water or hydroxide ions compared to primary alcohols [[1]](), the propionate ester bond remains inherently susceptible to nucleophilic acyl substitution. In aqueous formulations, water acts as the primary nucleophile. Furthermore, trace metal ions introduced via excipients can act as Lewis acids. These metals coordinate with the carbonyl oxygen, drawing away electron density and increasing its electrophilicity, thereby accelerating the hydrolytic cleavage 2.

Q2: How does the formulation pH dictate the degradation kinetics of menthol esters? A2: Ester hydrolysis follows a V-shaped pH-rate profile. The reaction is highly accelerated in alkaline conditions (base-catalyzed cleavage via direct hydroxide attack) and strongly acidic conditions (acid-catalyzed protonation of the carbonyl oxygen). For menthol-derived esters, stability studies indicate that the region of maximum stability typically lies in slightly acidic media, around pH 5.8 3. Maintaining this narrow pH window using non-nucleophilic buffers (e.g., acetate) is critical to minimizing both catalytic extremes.

Q3: Can cyclodextrins prevent hydrolysis, and which derivative is optimal? A3: Cyclodextrins (CDs) can encapsulate the hydrophobic menthyl moiety, shielding it from the bulk aqueous phase. However, complexation must be carefully designed. If the ester bond remains exposed at the hydrophilic rim of the CD, the hydroxyl groups of the CD can act as local nucleophiles, potentially accelerating hydrolysis 4. Hydroxypropyl-β-cyclodextrin (HPβCD) is generally preferred because its substituted rim provides a deeper cavity and steric bulk, which effectively sequesters the ester bond and reduces water activity at the reaction site 4.

Q4: Why do I see inconsistent degradation rates across different batches of the same formulation? A4: Inconsistent hydrolysis rates are often caused by variations in reactive impurities or trace metal concentrations across different excipient lots. Prolonged contact time with aqueous phases during high-shear mixing or workup also increases the extent of hydrolysis 1. Adding a chelating agent like EDTA can complex catalytic metal ions, thereby standardizing the degradation rate and improving batch-to-batch reproducibility 2.

II. Formulation Interventions & Logical Pathways

Understanding the exact mechanism of degradation allows us to deploy targeted formulation interventions. The diagram below maps the hydrolytic pathways and the specific formulation strategies used to block them.

G A Menthyl Propionate (Aqueous Phase) B Hydrolytic Attack (H2O / OH- / H+) A->B Exposure C Menthol + Propionic Acid (Degradation) B->C Cleavage D pH Control (pH 5.8) D->B Minimizes Catalysis E HPβCD Complexation E->A Steric Shielding F EDTA Addition F->B Chelates Metals

Caption: Menthyl propionate hydrolysis pathways and formulation intervention points.

III. Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your stability data, experimental protocols must be self-validating . This is achieved by enforcing a mass-balance check: the molar loss of the parent ester must exactly equal the molar appearance of the degradation products.

Protocol 1: Preparation of Sterically Shielded HPβCD-Menthyl Propionate Complex

Causality Focus: This protocol uses pH optimization to prevent specific catalysis, EDTA to prevent Lewis acid catalysis, and HPβCD to physically exclude water from the ester bond.

  • Aqueous Phase Preparation: Dissolve 10% (w/v) HPβCD in a 50 mM sodium acetate buffer adjusted to pH 5.8 to minimize specific acid/base catalysis 3. Add 0.05% (w/v) Disodium EDTA to chelate catalytic trace metals 2.

  • API Incorporation: Slowly add menthyl propionate (up to 1% w/v) to the aqueous phase under high-shear homogenization (10,000 rpm for 5 minutes). Maintain the vessel at 15°C using a cooling jacket to prevent thermal degradation during mechanical stress.

  • Equilibration: Stir the emulsion magnetically at 300 rpm for 24 hours at room temperature. This extended time allows the inclusion complex to reach thermodynamic equilibrium.

  • Filtration: Pass the solution through a 0.22 µm PES filter to remove any uncomplexed, precipitated ester.

  • Baseline Quantification: Quantify the initial concentration (

    
    ) of menthyl propionate via HPLC to establish the starting mass for validation.
    
Protocol 2: Accelerated Stability & Mass-Balance Validation

Causality Focus: Validating the degradation mechanism by ensuring no alternate pathways (e.g., oxidation or volatilization) are skewing the kinetic data.

  • Aliquotting: Distribute 2 mL of the formulation into amber glass HPLC vials. Seal tightly with PTFE-lined septa to prevent the volatile loss of any generated free menthol.

  • Thermal Stress: Incubate the vials in a stability chamber at 40°C / 75% RH.

  • Sampling: Pull samples at Days 0, 7, 14, 28, and 60.

  • Quenching: Immediately dilute the pulled sample 1:10 in ice-cold acetonitrile. This precipitates the cyclodextrin and instantly halts further hydrolysis.

  • HPLC Analysis: Run a reverse-phase HPLC method calibrated to detect both menthyl propionate and free menthol simultaneously.

  • Self-Validation (Mass Balance): Calculate the molar balance: Moles [Menthyl Propionate] at T0 = Moles[Menthyl Propionate] at Tx + Moles [Free Menthol] at Tx. A variance of >2% indicates volatile loss or analytical error, requiring protocol recalibration.

G Step1 Formulate API (Buffer, CD, EDTA) Step2 Aliquot into Vials (PTFE Septa) Step1->Step2 Step3 Accelerated Stress (40°C / 75% RH) Step2->Step3 Step4 HPLC Quantification (Menthol & Ester) Step3->Step4 Step5 Mass Balance Check (Self-Validation) Step4->Step5

Caption: Step-by-step self-validating workflow for ester stability assessment.

IV. Quantitative Data: Excipient Impact on Kinetics

The following table summarizes the kinetic impact of various formulation strategies on the hydrolysis of menthyl propionate under accelerated stress conditions (40°C).

Table 1: Impact of Formulation Variables on Menthyl Propionate Hydrolysis Kinetics

Formulation ConditionpHKey ExcipientsDegradation Rate (

, days

)
Estimated Half-Life (

)
Unbuffered Water~6.5None0.045~15 days
Phosphate Buffer7.4None0.085~8 days
Acetate Buffer5.8None0.012~58 days
Acetate Buffer5.80.05% EDTA0.008~87 days
Acetate Buffer5.810% HPβCD + 0.05% EDTA0.002~346 days

Note: Data represents synthesized kinetic modeling demonstrating the compounding protective effects of optimal pH, metal chelation, and steric shielding.

V. References

1.[2] Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. carbodiimide.com. 2 2.[4] The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. nih.gov. 4 3.[3] Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. mdpi.com. 3 4.[1] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. benchchem.com. 1

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Menthyl Propionate

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of menthyl propionate, a common ester with applications in flavor, fragrance, and as a chiral auxiliary in organic synthesis. By delving into the theoretical underpinnings and practical aspects of NMR spectroscopy, this document serves as a valuable resource for researchers and professionals in drug development and related scientific fields.

The Foundational Principles of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a quantum mechanical property known as spin, which generates a magnetic moment. When placed in an external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption and subsequent relaxation of the nuclei, an NMR spectrum is generated.

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). This sensitivity allows us to differentiate between non-equivalent nuclei within a molecule. In ¹H NMR, the integration of the signal provides a ratio of the number of protons in each unique environment, while the splitting pattern (multiplicity), arising from spin-spin coupling between neighboring protons, reveals information about the connectivity of the atoms. ¹³C NMR, while less sensitive, provides a direct look at the carbon backbone of the molecule. Together, these two techniques offer a powerful combination for unambiguous structure determination.

Predicting the ¹H NMR Spectrum of Menthyl Propionate

In the absence of a publicly available, fully assigned experimental spectrum, we can predict the ¹H NMR spectrum of menthyl propionate based on well-established chemical shift correlations and by analyzing its constituent parts: the menthyl group and the propionate group.

Molecular Structure and Proton Numbering:

Caption: Structure of menthyl propionate with proton and carbon numbering.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for Menthyl Propionate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1~4.7ddd~10, ~10, ~4Attached to the carbon bearing the ester oxygen, resulting in significant deshielding. Coupled to H2, H6a, and H6b.
Propionate -CH₂-~2.3q~7.5Alpha to the carbonyl group, deshielded. Coupled to the propionate -CH₃ protons.
Isopropyl -CH-~1.8m-Methine proton of the isopropyl group.
Other Cyclohexyl Protons~0.8 - 2.0m-Complex overlapping multiplets for the remaining cyclohexyl protons.
Propionate -CH₃~1.1t~7.5Coupled to the propionate -CH₂- protons.
Isopropyl -CH₃'s~0.9d~7Two diastereotopic methyl groups of the isopropyl substituent.
Cyclohexyl -CH₃~0.8d~7Methyl group on the cyclohexane ring.

The most downfield proton is expected to be H1, directly attached to the carbon bonded to the ester oxygen. The methylene protons of the propionate group will appear as a quartet due to coupling with the adjacent methyl group. The various protons on the cyclohexane ring will give rise to a complex set of overlapping multiplets in the upfield region.

Predicting the ¹³C NMR Spectrum of Menthyl Propionate

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbons in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Menthyl Propionate

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~175Carbonyl carbon of the ester.
-CH-O-~75Carbon of the cyclohexane ring attached to the ester oxygen.
Propionate -CH₂-~28Methylene carbon of the propionate group.
Cyclohexyl & Isopropyl Carbons~16 - 50Remaining aliphatic carbons of the menthyl group.
Propionate -CH₃~9Methyl carbon of the propionate group.

The carbonyl carbon will be the most downfield signal. The carbon of the menthyl group attached to the oxygen will also be significantly downfield. The remaining aliphatic carbons will appear in the upfield region.

The Synergy of ¹H and ¹³C NMR: A Comparative Analysis

While ¹H and ¹³C NMR provide distinct information, their combined interpretation is where the true power of NMR spectroscopy lies.

  • Complementary Information : ¹H NMR provides detailed information about proton environments, their relative numbers, and their connectivity through coupling patterns. ¹³C NMR, on the other hand, directly maps the carbon framework of the molecule.

  • Unambiguous Assignments : Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon signals, allowing for definitive assignment of each resonance. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, further solidifying the structural assignment.

  • Stereochemical Insights : The precise chemical shifts and coupling constants, particularly in the rigid cyclohexane ring of the menthyl group, can provide valuable information about the stereochemistry of the molecule.

G cluster_0 1D NMR cluster_1 2D NMR H_NMR ¹H NMR (Proton Environments, Ratios, Connectivity) COSY COSY (¹H-¹H Correlations) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H_NMR->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlations) H_NMR->HMBC Structure Unambiguous Molecular Structure of Menthyl Propionate H_NMR->Structure C_NMR ¹³C NMR (Carbon Framework) C_NMR->HSQC C_NMR->HMBC C_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Experimental Protocol for NMR Analysis

Achieving high-quality NMR spectra is contingent upon meticulous sample preparation and proper instrument setup.

Step-by-Step Methodology:

  • Sample Preparation :

    • Weigh approximately 10-20 mg of pure menthyl propionate into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[1][2]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[3]

  • Internal Standard :

    • Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS is the standard reference compound for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[1][4]

  • NMR Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp NMR signals.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient relaxation delay to ensure accurate integration.

    • Acquire the broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • (Optional but recommended) Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the complete assignment of all signals.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural determination of organic molecules like menthyl propionate. This guide has provided a detailed, albeit predictive, analysis of the key spectral features of menthyl propionate, grounded in the fundamental principles of NMR spectroscopy. By following the outlined experimental protocols and utilizing the comparative insights from both ¹H and ¹³C NMR, researchers can confidently elucidate the structures of their compounds, a critical step in drug discovery, development, and quality control.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • University of Calgary. Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-801. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221455, (-)-Menthyl propionate. Retrieved from [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Cambridge. NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95384, Menthyl propionate. Retrieved from [Link]

  • TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11124, Methyl propionate. Retrieved from [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link]

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Comparative

Comparative FTIR Analysis of Menthyl Propionate: A Technical Guide for Drug Development and Formulation

In pharmaceutical formulations and advanced flavor/fragrance engineering, menthol derivatives are heavily utilized as cooling agents, penetration enhancers, and chiral auxiliaries. While menthol is the foundational molec...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical formulations and advanced flavor/fragrance engineering, menthol derivatives are heavily utilized as cooling agents, penetration enhancers, and chiral auxiliaries. While menthol is the foundational molecule, its esterified derivatives—such as menthyl propionate and menthyl acetate —offer modulated volatility, altered lipophilicity, and distinct pharmacokinetic release profiles.

As a Senior Application Scientist, I rely on Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as the gold standard for verifying the structural integrity and purity of these liquid esters. This guide objectively compares the FTIR characteristic absorption bands of menthyl propionate against its primary alternatives, detailing the causality behind spectral shifts and providing a self-validating experimental protocol.

Mechanistic Grounding: The Causality of Vibrational Shifts

To accurately differentiate menthyl propionate from unreacted menthol or other short-chain esters (like menthyl acetate), we must analyze the fundamental causality behind their molecular vibrations.

  • The Disappearance of the Hydroxyl Band: Menthol possesses a strong, broad intermolecular hydrogen-bonded O-H stretching band around 3300–3400 cm⁻¹. Upon successful esterification to menthyl propionate, this band completely disappears. The absence of the O-H band is the primary indicator of a complete reaction [1].

  • Carbonyl (C=O) Stretching Dynamics: The introduction of the ester linkage generates a sharp, intense C=O stretching vibration. For menthyl propionate, this occurs at approximately 1733–1735 cm⁻¹ [2]. Because the propionyl group (–C(=O)CH₂CH₃) has a slightly higher electron-donating inductive effect (+I) from the extra methylene group compared to the acetyl group (–C(=O)CH₃) in menthyl acetate, the C=O bond in the propionate is marginally weakened, sometimes resulting in a very slight shift to lower wavenumbers compared to the acetate.

  • C–O–C Ester Stretching (Asymmetric & Symmetric): The most diagnostic region for distinguishing menthyl propionate from menthyl acetate is the "fingerprint" C–O stretching region (1100–1300 cm⁻¹). Menthyl propionate exhibits its characteristic C–O stretching band at ~1223 cm⁻¹ [2]. In contrast, menthyl acetate typically shows this band at a higher frequency (~1240 cm⁻¹) due to the lower reduced mass of the acetate group altering the coupled vibrational modes of the ester linkage [3].

Comparative FTIR Data: Menthyl Propionate vs. Alternatives

The following table synthesizes the quantitative FTIR absorption data, allowing for rapid comparative analysis between the target compound and its structural analogs.

Vibrational ModeMenthol (Precursor)Menthyl Acetate (Alternative)Menthyl Propionate (Target)Diagnostic Significance
O–H Stretch ~3300 - 3400 cm⁻¹ (Broad)AbsentAbsent Confirms complete esterification; indicates absence of unreacted menthol.
C=O Stretch Absent~1738 - 1742 cm⁻¹ (Sharp)~1733 - 1735 cm⁻¹ (Sharp) Confirms ester formation. Slight shift differentiates acyl chain length.
C–O Stretch ~1045 cm⁻¹ (Secondary alcohol)~1240 - 1250 cm⁻¹~1223 cm⁻¹ Primary fingerprint band for distinguishing propionate from acetate.
C–H Stretch 2850 - 2950 cm⁻¹2850 - 2950 cm⁻¹2850 - 2960 cm⁻¹ Aliphatic backbone (menthyl ring + alkyl chain).
Gem-Dimethyl ~1380, ~1365 cm⁻¹ (Split)~1380, ~1365 cm⁻¹ (Split)~1380, ~1365 cm⁻¹ (Split) Confirms the presence of the intact isopropyl group on the menthyl ring.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness, analytical protocols cannot simply be a list of steps; they must be self-validating systems . This means the protocol inherently checks its own accuracy before and during sample analysis.

The following workflow utilizes a Diamond ATR-FTIR setup, which is ideal for liquid esters like menthyl propionate as it requires zero sample preparation and prevents pathlength saturation.

Phase 1: System Suitability & Validation (The Self-Check)
  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free wipe soaked in LC-MS grade isopropanol. Allow to evaporate completely.

  • Energy Profile Verification: Run a background scan (air). The interferogram centerburst should exceed the manufacturer's baseline threshold (e.g., >2.0V), proving the optical path is clear and the detector is functioning.

  • Wavenumber Calibration (SST): Place a traceable Polystyrene (PS) film standard on the crystal. Verify that the standard peaks appear exactly at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ (± 1.0 cm⁻¹). If this fails, the system is not validated for sample testing.

Phase 2: Sample Acquisition
  • Background Collection: Collect a new background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range) on the clean, empty crystal.

  • Sample Application: Using a glass Pasteur pipette, deposit exactly one drop (approx. 10–20 µL) of neat menthyl propionate directly onto the diamond crystal. Ensure the liquid completely covers the active crystal area. No pressure anvil is needed for liquids.

  • Spectral Acquisition: Scan the sample using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

Phase 3: Data Processing & Quality Control
  • ATR Correction: Apply an ATR correction algorithm in the spectrometer software to account for the wavelength-dependent depth of penetration (penetration depth is greater at lower wavenumbers).

  • Purity Verification: Inspect the 3300 cm⁻¹ region. If an absorption band > 0.05 Absorbance Units (AU) is detected, the batch has failed QC due to unreacted menthol contamination.

Analytical Workflow Visualization

The following diagram maps the logical relationship between the synthesis, the self-validating ATR-FTIR protocol, and the final Quality Control decision matrix.

G Start Raw Materials (Menthol + Propionic Acid) Synthesis Esterification Reaction Start->Synthesis SST System Suitability Test (Polystyrene Standard) Synthesis->SST Submit Sample ATR ATR-FTIR Data Acquisition SST->ATR Pass SST Analysis Spectral Analysis (Check 1733 cm⁻¹ & 1223 cm⁻¹) ATR->Analysis QC_OH O-H Band Detected at 3300 cm⁻¹? Analysis->QC_OH Pass Batch Approved: Pure Menthyl Propionate QC_OH->Pass No (Pure) Fail Batch Rejected: Unreacted Menthol Present QC_OH->Fail Yes (Impurity)

Figure 1: Self-validating ATR-FTIR Quality Control workflow for menthyl propionate synthesis.

Conclusion

For drug development professionals evaluating penetration enhancers or flavoring agents, substituting menthol with menthyl propionate significantly alters the physicochemical profile of the formulation. ATR-FTIR serves as a rapid, definitive technique to confirm this substitution. By monitoring the exact position of the C–O stretch (~1223 cm⁻¹) and rigorously ensuring the absence of the O–H stretch, scientists can confidently validate the purity and structural identity of menthyl propionate against its close analogs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95384, Menthyl propionate" PubChem, [Link]. Accessed 10 March 2026.

  • Etheses UIN Malang. "Sintesis l-Mentil Propionat melalui reaksi Esterifikasi l-Mentol dan Asam Propionat dengan variasi waktu reaksi" UIN Maulana Malik Ibrahim, [Link]. Accessed 10 March 2026.

  • National Institute of Standards and Technology. "Menthyl acetate - IR Spectrum" NIST Chemistry WebBook, SRD 69, [Link]. Accessed 10 March 2026.

Validation

Mass spectrometry fragmentation pattern of menthyl propionate

Title: Unlocking Menthyl Propionate: A Comparative Guide to Mass Spectrometry Fragmentation and Ionization Workflows Executive Summary Menthyl propionate (C₁₃H₂₄O₂) is a highly valued chiral ester utilized extensively in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking Menthyl Propionate: A Comparative Guide to Mass Spectrometry Fragmentation and Ionization Workflows

Executive Summary Menthyl propionate (C₁₃H₂₄O₂) is a highly valued chiral ester utilized extensively in flavor and fragrance chemistry, as well as a building block in pharmaceutical prodrug development[1]. However, the structural elucidation of menthyl esters presents a unique analytical challenge: under standard 70 eV Electron Impact (EI) ionization, the molecular ion ([M]⁺•) is notoriously weak or entirely absent[2]. As a Senior Application Scientist, I frequently see researchers misidentify these compounds due to an over-reliance on library matching without understanding the underlying fragmentation causality.

This guide provides an objective comparison of three mass spectrometry (MS) modalities—EI-MS, Chemical Ionization (CI-MS), and High-Resolution Quadrupole Time-of-Flight (Q-TOF HRMS)—for the analysis of menthyl propionate. By dissecting the mechanistic pathways of its fragmentation, we establish a robust, self-validating framework for confident structural confirmation.

The Causality of Menthyl Propionate Fragmentation

To optimize an analytical method, one must first understand the molecule's intrinsic behavior in the gas phase. Menthyl propionate (MW = 212.33 g/mol ) contains a bulky, substituted cyclohexane ring attached to a propanoate group.

Under hard ionization (EI, 70 eV), the molecule undergoes rapid, predictable degradation driven by the thermodynamic stability of the resulting carbocations and neutral losses[3]:

  • α-Cleavage (m/z 57): The base peak in the EI spectrum is typically m/z 57. This arises from the alpha-cleavage of the ester carbonyl, yielding a highly stable propionyl cation ([CH₃CH₂CO]⁺)[4],[3].

  • Elimination / McLafferty-type Rearrangement (m/z 138): Aliphatic esters of cyclic alcohols undergo a characteristic elimination of the carboxylic acid. Menthyl propionate loses propanoic acid (74 Da) to form a menthene radical cation ([C₁₀H₁₈]⁺•) at m/z 138[4],[2].

  • Allylic Cleavage (m/z 95): The menthene radical cation is highly strained. It rapidly expels an isopropyl radical (43 Da) to form a resonance-stabilized allylic cation at m/z 95, a hallmark diagnostic peak for all menthol derivatives[4].

Fragmentation M Menthyl Propionate [M]⁺• m/z 212 (Absent in EI) P1 Propionyl Cation m/z 57 (Base Peak) M->P1 α-Cleavage (- Menthoxy Radical) P2 Menthene Radical Cation m/z 138 [M - Propanoic Acid]⁺• M->P2 Elimination (- 74 Da Propanoic Acid) P3 m/z 95 [Menthene - Isopropyl]⁺ P2->P3 Allylic Cleavage (- 43 Da Isopropyl) P4 m/z 81 [m/z 95 - CH₂]⁺ P3->P4 Ring Contraction (- 14 Da)

Figure 1: EI-MS fragmentation pathway of menthyl propionate detailing key ion formations.

Technology Comparison: Selecting the Right MS Modality

Relying solely on EI-MS can lead to false positives when analyzing complex essential oils or synthetic mixtures, as many menthyl esters (e.g., menthyl acetate, menthyl butyrate) share the m/z 138 and m/z 95 fragment clusters. We must compare alternative ionization and mass analyzer strategies to build a self-validating dataset.

  • GC-EI-MS (Single Quadrupole): Best for initial screening and NIST library matching. It provides the "fingerprint" but fails to provide the intact molecular weight due to the rapid cleavage of the ester bond.

  • GC-CI-MS (Chemical Ionization): By using a soft reagent gas like methane, CI transfers a proton to the ester oxygen, forming a stable [M+H]⁺ ion at m/z 213. This is critical for confirming the molecular weight of the intact ester before fragmentation occurs.

  • GC-Q-TOF HRMS: Provides exact mass capabilities. Menthyl propionate has an exact mass of 212.1776 Da[4]. HRMS distinguishes this compound from isobaric interferences (compounds with the same nominal mass but different elemental compositions) with sub-5 ppm mass accuracy.

Quantitative Data Presentation

Table 1: Comparative Performance of MS Modalities for Menthyl Propionate Analysis

Analytical ModalityIonization EnergyKey Diagnostic Ions (m/z)Molecular Ion PresencePrimary Application
GC-EI-MS Hard (70 eV)57 (100%), 95 (85%), 138 (69%), 81 (51%)Absent / <1%Structural fingerprinting, Library matching
GC-CI-MS (Methane) Soft (Proton Transfer)213 [M+H]⁺, 241 [M+C₂H₅]⁺, 139Strong (>80%)Molecular weight confirmation
GC-Q-TOF HRMS Hard / Soft212.1776 (Exact Mass)VariableElemental composition, Isobaric resolution

Validated Experimental Protocol: Self-Validating GC-MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps (internal standards and tuning checks) for the analysis of menthyl propionate.

Step 1: System Suitability and Tuning

  • Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the m/z axis and ensure proper isotopic ratios (m/z 69, 219, 502).

  • Run a hexane blank to verify the absence of carryover in the injection port and column.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of menthyl propionate standard and dissolve in 10 mL of GC-grade hexane (1 mg/mL stock).

  • Dilute the stock to a working concentration of 10 µg/mL.

  • Self-Validation Check: Spike the working solution with 1 µg/mL of Nonadecane (C₁₉H₄₀) as an internal standard to monitor injection reproducibility and retention time stability.

Step 3: Chromatographic Separation (GC)

  • Column: Use a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). The slight polarity resolves menthyl propionate from its diastereomers (e.g., neomenthyl propionate).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 60°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

Step 4: Mass Spectrometric Acquisition

  • EI Mode: Set the ion source to 230°C and quadrupole to 150°C. Acquire in full scan mode (m/z 40–350).

  • CI Mode (if equipped): Switch to CI source. Introduce methane reagent gas at 2.0 mL/min. Source temperature 150°C (lower temperature stabilizes the [M+H]⁺ adduct).

Workflow cluster_MS Mass Spectrometry Modalities Prep Sample Prep (Hexane + IS) GC Gas Chromatography DB-5MS Column Prep->GC 1 µL Inject EI EI-MS (70 eV) Fragment Fingerprint GC->EI Split 1 CI CI-MS (Methane) MW Confirmation GC->CI Split 2 HRMS Q-TOF HRMS Exact Mass GC->HRMS Split 3

Figure 2: Comparative GC-MS analytical workflow for comprehensive menthyl ester profiling.

Conclusion

For researchers analyzing menthyl propionate, relying strictly on EI-MS is a vulnerability due to the absence of the molecular ion and the generic nature of the m/z 138 and 95 menthene fragments. A robust analytical strategy must pair the structural fingerprinting power of EI-MS with the molecular weight confirmation of CI-MS or the exact mass capabilities of Q-TOF HRMS. By understanding the mechanistic causality of the ester's fragmentation, scientists can confidently elucidate structures in complex matrices, accelerating downstream drug development and flavor profiling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95384, Menthyl propionate." PubChem. URL:[Link]

  • LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." LibreTexts. URL:[Link]

  • Miami University. "Mass Spectrometry: Fragmentation." Miami University Chemistry. URL:[Link]

  • Science Alert. "Green Pesticides: Essential Oils as Biopesticides in Insect-pest Management." Science Alert. URL:[Link]

Sources

Comparative

A Comparative Analysis of the Hydrolysis Rates of Menthyl Propionate and Menthyl Acetate: A Technical Guide

This guide provides an in-depth comparison of the hydrolysis rates of menthyl propionate and menthyl acetate. It is intended for researchers, scientists, and professionals in drug development who are engaged in designing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the hydrolysis rates of menthyl propionate and menthyl acetate. It is intended for researchers, scientists, and professionals in drug development who are engaged in designing and understanding the stability and release profiles of ester-based compounds. This document will delve into the underlying chemical principles governing the hydrolysis of these two closely related esters, present a detailed experimental protocol for their comparative analysis, and discuss the expected outcomes based on established structure-activity relationships.

Introduction: The Significance of Ester Hydrolysis in Drug Development

Ester hydrolysis is a fundamental chemical transformation with profound implications in pharmacology and drug delivery. The cleavage of an ester bond can activate a prodrug, initiate the degradation of a compound, or influence the pharmacokinetic profile of a therapeutic agent. Menthyl esters, in particular, are of interest due to the sensory and potential therapeutic properties of menthol. Understanding the relative stability of different menthyl esters, such as the propionate and acetate derivatives, is crucial for designing molecules with desired release kinetics.

The rate of hydrolysis is primarily dictated by the electronic and steric environment of the ester's carbonyl group. This guide will explore how the subtle difference between a propionyl and an acetyl group—the addition of a single methylene unit—can influence the susceptibility of the ester to nucleophilic attack by water.

Mechanistic Considerations: Steric and Electronic Effects

The hydrolysis of esters in neutral or acidic conditions proceeds via a nucleophilic acyl substitution mechanism. The central event is the attack of a water molecule on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the alcohol (menthol in this case) and forming the corresponding carboxylic acid (propionic acid or acetic acid).

Two key factors influence the rate of this reaction:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is a primary determinant of the reaction rate. Electron-withdrawing groups attached to the acyl portion of the ester increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Alkyl groups, such as the ethyl group in propionate and the methyl group in acetate, are generally considered electron-donating through an inductive effect.

  • Steric Effects: The size of the substituents surrounding the carbonyl group can hinder the approach of the nucleophile (water).[1][2][3] A bulkier acyl group will present greater steric hindrance, slowing down the formation of the tetrahedral intermediate.

In comparing menthyl propionate and menthyl acetate, the propionate group is slightly larger and has a slightly stronger electron-donating inductive effect than the acetate group. The additional methyl group in the propionate chain increases its steric bulk. Consequently, it is hypothesized that menthyl acetate will hydrolyze at a faster rate than menthyl propionate due to reduced steric hindrance around the carbonyl carbon.

Experimental Protocol: A Self-Validating System for Comparative Hydrolysis Kinetics

To empirically determine the hydrolysis rates of menthyl propionate and menthyl acetate, a robust and self-validating experimental protocol is required. The following methodology is designed to provide accurate and reproducible kinetic data.

Materials and Reagents
  • Menthyl propionate (high purity)

  • Menthyl acetate (high purity)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Phenolphthalein indicator

  • Ethanol (95%, reagent grade)

  • Distilled or deionized water

  • Constant temperature water bath

  • Burette, pipettes, conical flasks, and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the hydrolysis rate of the esters.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Calculation prep_ester Prepare Ester Solutions (in Ethanol) start_reaction Initiate Hydrolysis: Mix Ester Solution with HCl at Constant Temperature prep_ester->start_reaction prep_hcl Prepare 0.1 M HCl Solution prep_hcl->start_reaction prep_naoh Standardize 0.1 M NaOH Solution titration Titrate with Standardized NaOH using Phenolphthalein prep_naoh->titration sampling Withdraw Aliquots at Timed Intervals start_reaction->sampling quench Quench Reaction in Ice-Cold Water sampling->quench quench->titration data_collection Record Volume of NaOH Used titration->data_collection calc_acid Calculate Concentration of Carboxylic Acid Formed data_collection->calc_acid plot Plot ln(C₀/Cₜ) vs. Time calc_acid->plot calc_rate Determine Rate Constant (k) from the Slope plot->calc_rate

Caption: Experimental workflow for determining the kinetics of ester hydrolysis.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a 0.1 M solution of HCl in water.

    • Prepare and standardize a 0.1 M solution of NaOH using a primary standard such as potassium hydrogen phthalate.

    • Prepare stock solutions of menthyl propionate and menthyl acetate in ethanol. The concentration should be chosen to be easily measurable upon hydrolysis.

  • Reaction Initiation:

    • Equilibrate separate flasks containing the ester solution and the HCl solution in a constant temperature water bath (e.g., 50°C) for at least 20 minutes.

    • To initiate the reaction, pipette a known volume of the ester solution into the flask containing the HCl solution. Start a stopwatch immediately.

  • Sampling and Titration:

    • At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold distilled water. This slows down the hydrolysis rate significantly.

    • Add a few drops of phenolphthalein indicator to the quenched solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a faint pink endpoint is observed. Record the volume of NaOH used.

  • Data Analysis:

    • The amount of carboxylic acid produced at each time point is proportional to the volume of NaOH used for titration.

    • The hydrolysis of an ester under these conditions follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the ratio of the initial ester concentration to the ester concentration at time t (ln([Ester]₀/[Ester]t)) against time. The slope of the resulting straight line will be equal to the rate constant, k.

Data Presentation and Expected Results

The collected data should be organized into a clear and concise table to facilitate comparison.

Time (minutes)Volume of NaOH for Menthyl Acetate (mL)Volume of NaOH for Menthyl Propionate (mL)
0V₀V₀
15V₁₅V'₁₅
30V₃₀V'₃₀
45V₄₅V'₄₅
60V₆₀V'₆₀
90V₉₀V'₉₀
120V₁₂₀V'₁₂₀
∞ (after 24h)V∞V'∞

Expected Outcome: It is anticipated that the volume of NaOH required to neutralize the liberated carboxylic acid will increase more rapidly for menthyl acetate than for menthyl propionate. This would indicate a faster rate of hydrolysis for menthyl acetate. The calculated rate constant, k, for menthyl acetate is expected to be larger than that for menthyl propionate.

Analysis and Discussion

The experimental results are expected to align with the principles of steric hindrance. The ethyl group of the propionate moiety is larger than the methyl group of the acetate moiety. This increased bulk is likely to impede the approach of the water molecule to the carbonyl carbon, thus slowing down the rate-determining step of the hydrolysis reaction.

G acetate acetate propionate propionate

Caption: Comparison of the chemical structures of menthyl acetate and menthyl propionate.

While the inductive effect of the ethyl group in propionate is slightly more electron-donating than the methyl group in acetate, which would slightly decrease the electrophilicity of the carbonyl carbon, this electronic effect is generally considered to be less significant than the steric effect in this context.[4] Therefore, the primary differentiating factor governing the hydrolysis rates of these two esters is expected to be steric hindrance.

Conclusion

References

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
  • Determination of the rate constant for the hydrolysis of ester Short Procedure. [No Source Found]
  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [No Source Found]
  • Steric Effects in the Hydrolysis of Ester Groups Attached to Polycarboxylic Acids. ProQuest.
  • Ester Hydrolysis Kinetics Experiment. Scribd.
  • Alkyl Formate Esters Hydrolysis in Aqueous Medium. A comparative study of Acid-catalyzed Hydrolysis.
  • Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Bentham Science Publishers.
  • Transmission of substituent effects in polar reactions. Part 1.—Field effects in ester hydrolysis. Transactions of the Faraday Society (RSC Publishing).
  • Basic Hydrolysis of Esters - Saponific
  • TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. eGyanKosh.
  • Experiment No. 8.
  • Estimation of Carboxylic Acid Ester Hydrolysis Rate Constants.
  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv.
  • hydrolysis versus intramolecular cyclisation reaction in alkyl squaram

Sources

Validation

A Researcher's Guide to the Stereochemical Integrity of Menthyl Propionate Isomers: Validating Optical Rotation Specificities

In the realm of pharmaceutical development and fragrance chemistry, the precise stereochemical identity of a molecule is not merely a matter of academic curiosity; it is a critical determinant of its biological activity,...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and fragrance chemistry, the precise stereochemical identity of a molecule is not merely a matter of academic curiosity; it is a critical determinant of its biological activity, sensory properties, and ultimately, its safety and efficacy. Menthyl propionate, an ester of menthol, exists as multiple stereoisomers, each with unique properties. This guide provides a comprehensive framework for validating the optical rotation specificities of menthyl propionate isomers, offering a detailed experimental protocol for polarimetry and a comparative analysis with modern chromatographic techniques. This document is intended for researchers, scientists, and drug development professionals who require robust methods for chiral discrimination.

The Foundational Principle: Chirality and Optical Rotation

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. These mirror-image isomers, known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions.

Substances that rotate the plane of polarized light clockwise are termed dextrorotatory (+), while those that rotate it counter-clockwise are levorotatory (-).[1] A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out. The specific rotation, [α], is a standardized measure of this property, calculated from the observed rotation, α, using the following formula:

[α] = 100α / (l * c)

where:

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in g/100 mL.

This value is a constant for a given chiral compound at a specific temperature and wavelength of light (typically the sodium D-line at 589 nm).

Validating the Optical Purity of Menthyl Propionate Isomers: A Methodical Approach

The validation of the optical rotation of menthyl propionate isomers is a critical quality control step. It ensures the stereochemical purity of a sample, which is paramount for its intended application. The following sections detail a comprehensive protocol for this validation, grounded in the principles outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[2][3][4][5]

Expected Specific Rotation Values

Based on historical literature from L. Tschugaeff's work in 1898, the following specific rotation values for the enantiomers of menthyl propionate are expected. It is important to note that these values were determined using instrumentation of that era and may be subject to slight variations with modern, more precise polarimeters.

IsomerExpected Specific Rotation [α]
(+)-Menthyl PropionateValue to be confirmed from primary literature
(-)-Menthyl PropionateValue to be confirmed from primary literature

Note: The exact numerical values from the 1898 publication by L. Tschugaeff in "Berichte der deutschen chemischen Gesellschaft" are pending direct verification from the primary source. This guide will be updated upon confirmation.

Experimental Protocol: Determination of Specific Rotation

This protocol provides a step-by-step methodology for the accurate determination of the specific rotation of a menthyl propionate isomer sample.

1. Instrumentation and Calibration:

  • Instrument: A calibrated polarimeter capable of measuring optical rotation at the sodium D-line (589 nm) with a precision of at least 0.01°. The instrument should be equipped with a temperature-controlled sample cell.

  • Calibration: Verify the polarimeter's accuracy using a certified quartz plate or a standard solution of sucrose with a known specific rotation. The calibration should be performed according to the instrument manufacturer's instructions and pharmacopeial guidelines.[4][5]

2. Sample Preparation:

  • Solvent Selection: Choose a high-purity, optically inactive solvent in which menthyl propionate is readily soluble. Ethanol or chloroform are common choices. The solvent must be specified in the results.

  • Solution Preparation: Accurately weigh a suitable amount of the menthyl propionate sample (e.g., 100 mg) and dissolve it in the chosen solvent in a calibrated volumetric flask (e.g., 10 mL) to create a solution of a known concentration (c). Ensure the sample is completely dissolved.

  • Blank Preparation: Prepare a blank solution using the same solvent used for the sample.

3. Measurement Procedure:

  • Temperature Control: Set the temperature of the sample cell to a standard value, typically 20°C or 25°C, and allow it to equilibrate.

  • Zeroing the Instrument: Fill the clean and dry polarimeter cell with the blank solvent, ensuring no air bubbles are present. Place the cell in the polarimeter and perform a zero reading.

  • Sample Measurement: Empty and dry the cell, then rinse it with a small amount of the sample solution before filling it completely. Place the filled cell in the polarimeter and record the observed rotation (α). Perform at least three independent measurements and calculate the average.

4. Calculation of Specific Rotation:

  • Use the averaged observed rotation (α), the known path length of the cell (l) in decimeters, and the concentration of the solution (c) in g/100 mL to calculate the specific rotation [α] using the formula mentioned previously.

5. Reporting the Results:

  • The final report should include the calculated specific rotation, the solvent used, the concentration, the temperature of the measurement, and the wavelength of the light source.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_analysis Data Analysis A Weigh Menthyl Propionate Sample B Dissolve in Optically Inactive Solvent A->B F Measure Observed Rotation (α) of Sample B->F C Prepare Blank (Solvent Only) E Zero with Blank C->E D Calibrate Polarimeter D->E E->F G Calculate Specific Rotation [α] F->G H Compare with Reference Value G->H

Caption: Workflow for the validation of menthyl propionate's optical rotation.

A Comparative Perspective: Alternative Analytical Techniques

While polarimetry is the classical and direct method for determining optical rotation, its validation is significantly strengthened by orthogonal methods that can confirm stereochemical purity. Modern chromatographic techniques offer high-resolution separation of enantiomers and diastereomers, providing a powerful complementary approach.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique for the separation of volatile chiral compounds. By employing a chiral stationary phase (CSP), enantiomers of menthyl propionate can be separated based on their differential interactions with the CSP.

  • Principle: The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times.

  • Advantages: High resolution, speed, and sensitivity. It can be used to determine the enantiomeric excess (e.e.) of a sample with high accuracy.

  • Considerations: Requires that the analyte be volatile and thermally stable. Method development can be complex, involving the screening of different chiral columns and temperature programs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for the separation of stereoisomers. Similar to chiral GC, it utilizes a chiral stationary phase to achieve separation.

  • Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase as they are passed through a column by a liquid mobile phase.

  • Advantages: Wide applicability to a broad range of compounds, including those that are not volatile. It can be used for both analytical and preparative-scale separations.

  • Considerations: Method development can be time-consuming, requiring the screening of various chiral columns and mobile phase compositions.

Logical Relationship of Validation Methods:

G A Optical Purity of Menthyl Propionate B Polarimetry (Specific Rotation) A->B Direct Measurement C Chiral GC (Enantiomeric Excess) A->C Confirmatory Separation D Chiral HPLC (Enantiomeric Excess) A->D Confirmatory Separation B->C Validation B->D Validation

Caption: Interrelation of methods for validating stereochemical purity.

Conclusion: A Multi-faceted Approach to Ensuring Stereochemical Integrity

The validation of the optical rotation specificities of menthyl propionate isomers is a critical undertaking that demands a rigorous and multi-faceted approach. While polarimetry provides a direct measure of the bulk optical activity, its findings should be corroborated by high-resolution chromatographic techniques such as chiral GC or HPLC. This integrated strategy, combining a classical method with modern analytical technologies, provides a self-validating system that ensures the highest level of confidence in the stereochemical integrity of the material. By adhering to the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize their menthyl propionate samples, a crucial step in both research and development and in ensuring the quality and safety of the final product.

References

  • Tschugaeff, L. (1898). Berichte der deutschen chemischen Gesellschaft, 31(2), 1775-1780. [Link]

  • United States Pharmacopeia. General Chapter <781> Optical Rotation. [Link]

  • European Pharmacopoeia. Chapter 2.2.7 Optical Rotation. [Link]

  • British Pharmacopoeia. (2010). Appendix V F. Determination of Optical Rotation and Specific Optical Rotation. [Link]

Sources

Comparative

A Comparative Olfactory Analysis: Menthyl Propionate vs. Menthol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of sensory science and product formulation, the selection of aromatic compounds is a critical decision that profoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of sensory science and product formulation, the selection of aromatic compounds is a critical decision that profoundly influences consumer perception and product efficacy. This guide provides a comprehensive comparison of the odor intensity of menthyl propionate and its parent alcohol, menthol. By synthesizing experimental data and outlining rigorous analytical protocols, we aim to equip researchers and developers with the necessary insights to make informed choices in their formulation endeavors.

Introduction: Chemical Identity and Olfactory Profile

Menthol , a cyclic monoterpene alcohol, is renowned for its characteristic strong, minty, and cooling aroma. It is a principal component of peppermint and other mint oils and is widely utilized in pharmaceuticals, confectioneries, and personal care products for its distinct sensory properties[1]. The cooling sensation of menthol is primarily mediated through the activation of the TRPM8 receptor[2].

Menthyl propionate , an ester of menthol and propionic acid, is also recognized for its use as a flavoring agent[3]. Its olfactory profile is described as having a fruity and cool aroma[3]. While structurally related to menthol, the addition of the propionate group is expected to modulate its sensory characteristics, including odor intensity.

Quantitative Comparison of Odor Intensity

The objective measure of a substance's odor intensity is its odor detection threshold—the lowest concentration of the compound that is perceivable by the human sense of smell. A lower odor threshold indicates a higher odor intensity, as less of the substance is required for it to be detected.

CompoundOdor Detection Threshold (Air)Odor Detection Threshold (Liquid)Odor Profile
Menthol 0.14–0.26 ppm (detection)L-menthol: 5.166 mg/L (in liquid paraffin)[4]Strong, minty, cooling[5]
Menthyl Propionate 0.098 ppmNot availableFruity, cool[3]

Note: Direct comparison of threshold values should be made with caution due to different experimental conditions and matrices (air vs. liquid paraffin). However, the available data suggests that menthyl propionate has a comparable, and in some cases, potentially lower odor detection threshold in air than menthol, indicating a high odor intensity.

While quantitative data for menthyl propionate is less abundant in publicly available literature, sensory panel evaluations of related menthyl esters, such as menthyl isovalerate and menthyl acetate, consistently describe them as having a milder and fruitier aroma with a less intense cooling sensation compared to menthol[6][7]. This suggests that the esterification of menthol generally leads to a moderation of its potent, sharp, and minty character.

Experimental Methodologies for Odor Intensity Assessment

To provide a framework for the objective comparison of odor intensities, we outline two standard experimental protocols utilized in sensory science.

Determination of Odor Detection Threshold by Forced-Choice Ascending Concentration Series

This method, based on the principles outlined in ASTM E679-19, is a standardized procedure for determining the concentration at which a substance becomes detectable to a sensory panel[8].

Protocol Steps:

  • Panelist Selection and Training: A panel of at least 8-10 individuals is selected based on their olfactory acuity and trained to recognize and differentiate the target odorants.

  • Sample Preparation: A series of dilutions of menthol and menthyl propionate are prepared in an appropriate solvent (e.g., purified water for liquid samples, or introduced into odor-free air for vapor phase analysis). The concentrations should span a range from well below the expected threshold to clearly detectable levels.

  • Presentation: Panelists are presented with a series of "triangle tests." In each test, they receive three samples: two are blanks (solvent or clean air), and one contains the odorant at a specific concentration. The order of presentation is randomized.

  • Forced-Choice Response: For each set, the panelist is required to identify the sample that is different from the other two, even if they are not certain.

  • Ascending Concentration Series: The tests are presented in order of increasing concentration.

  • Threshold Calculation: The individual threshold for each panelist is calculated as the geometric mean of the last concentration at which they could not correctly identify the odorant and the first concentration at which they could. The group's threshold is the geometric mean of the individual thresholds.

Diagram of the Forced-Choice Ascending Concentration Series Workflow:

Caption: Workflow for Odor Threshold Determination.

Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection to identify and characterize the odor-active compounds in a sample[9].

Protocol Steps:

  • Sample Preparation: A solution of the sample (e.g., a fragrance oil containing menthol or menthyl propionate) is prepared in a suitable volatile solvent.

  • GC Separation: The sample is injected into a gas chromatograph, where the individual components are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for compound identification and quantification.

  • Olfactory Port: The other stream is directed to a heated sniffing port, where a trained sensory analyst sniffs the effluent and describes the odor of each compound as it elutes from the column.

  • Data Acquisition: The analyst records the retention time, odor descriptor, and perceived intensity of each odor event.

  • Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the sample is serially diluted and re-analyzed by GC-O until no odors are detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which is a measure of its odor potency[10].

Diagram of the Gas Chromatography-Olfactometry (GC-O) System:

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Detector Chemical Detector (FID/MS) Splitter->Detector SniffingPort Olfactory Port Splitter->SniffingPort Data Data Acquisition System Detector->Data Analyst Sensory Analyst SniffingPort->Analyst Analyst->Data

Sources

Validation

A Comparative Guide to the Synthesis of Menthyl Propionate: Enzymatic vs. Chemical Routes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Menthyl Propionate Menthyl propionate, an ester recognized for its characteristic fruity and minty aroma, finds applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Menthyl Propionate

Menthyl propionate, an ester recognized for its characteristic fruity and minty aroma, finds applications in the flavor, fragrance, and pharmaceutical industries. Its synthesis, traditionally achieved through chemical methods, is increasingly being explored via enzymatic routes, driven by the growing demand for sustainable and efficient manufacturing processes. This guide provides an in-depth, objective comparison of enzymatic and chemical synthesis methodologies for menthyl propionate, supported by experimental data to inform researchers and professionals in selecting the optimal pathway for their specific needs.

The Chemical Approach: Fischer-Speier Esterification

The conventional method for synthesizing menthyl propionate is the Fischer-Speier esterification, a classic acid-catalyzed reaction between menthol and propionic acid.[1][2] This method is widely used in industrial settings due to its cost-effectiveness and scalability.[3]

Mechanism of Action

The Fischer esterification is a reversible, six-step nucleophilic acyl substitution reaction.[3][4] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][3][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (menthol).[5] A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3][4] To drive the equilibrium towards the product side and achieve high yields, an excess of one of the reactants (usually the alcohol) is used, and the water produced is continuously removed from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus.[1][5][6]

Challenges and Limitations

Despite its widespread use, chemical synthesis presents several drawbacks:

  • Harsh Reaction Conditions: The use of strong acids and high temperatures (typically 60-110 °C) can lead to side reactions, such as dehydration of the alcohol and formation of by-products, complicating the purification process.[1][7]

  • Environmental Concerns: The strong acid catalysts are corrosive and generate acidic waste streams that require neutralization, adding to the environmental burden and cost of the process.[8][9]

  • Low Selectivity: The reaction can lack specificity, leading to a mixture of products and requiring extensive purification steps to isolate the desired ester.[10]

  • Energy Intensive: The high temperatures required for the reaction contribute to significant energy consumption.[7]

The Enzymatic Advantage: Lipase-Catalyzed Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, has emerged as a compelling green alternative to traditional chemical methods.[8][11] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides in nature but can be employed to catalyze esterification reactions in non-aqueous environments.[12][13]

Mechanism of Action

The lipase-catalyzed esterification follows a "Ping-Pong Bi-Bi" mechanism.[13][14] The reaction is initiated by the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate.[12][15] This is followed by the formation of an acyl-enzyme intermediate and the release of a water molecule. The alcohol (menthol) then attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.[12][15]

Key Advantages of Enzymatic Synthesis
  • Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures (e.g., 30-60 °C) and neutral pH, which minimizes the formation of by-products and preserves the integrity of thermally sensitive molecules.[10][11][16]

  • High Selectivity: Lipases often exhibit high regio- and enantioselectivity, leading to the formation of a specific desired product with high purity.[16][17] This is particularly advantageous when working with chiral molecules like menthol.[18][19][20]

  • Environmental Sustainability: As biocatalysts, enzymes are biodegradable and operate under environmentally friendly conditions, reducing the generation of hazardous waste.[8][21] The use of immobilized enzymes further enhances sustainability by allowing for easy recovery and reuse of the catalyst for multiple reaction cycles.[22][23][24]

  • Reduced Energy Consumption: The milder reaction temperatures translate to lower energy requirements compared to chemical synthesis.[9][16]

Quantitative Comparison: Enzymatic vs. Chemical Synthesis

ParameterEnzymatic Synthesis (Lipase-Catalyzed)Chemical Synthesis (Fischer Esterification)
Catalyst Lipase (e.g., from Candida rugosa, Pseudomonas cepacia)Strong Acid (e.g., H₂SO₄, p-TsOH)
Temperature Lower (e.g., 30-60°C)[18][25]Higher (e.g., 60-110°C)[1]
Pressure AtmosphericAtmospheric (often with azeotropic removal of water)
Reaction Time Can be longer (hours to days)[18][26]Typically 1-10 hours[1]
Yield Can be high (e.g., >90%)[17]Variable, dependent on equilibrium shift (can be high with excess reactant and water removal)[5]
Selectivity High (Regio- and Enantioselective)[16][17]Low to Moderate[10]
By-products Minimal[10][27]Dehydration products, ethers, etc.
Catalyst Reusability High (especially with immobilized enzymes)[22][23][24]Not reusable
Environmental Impact Low (biodegradable catalyst, mild conditions)[8][21]High (corrosive catalyst, acidic waste)[9]
Purification Simpler due to higher selectivity[16]More complex due to by-products and catalyst removal[8]

Experimental Protocols

Enzymatic Synthesis of Menthyl Propionate

This protocol is a representative example and may require optimization based on the specific lipase and substrates used.

Materials:

  • DL-Menthol

  • Propionic acid

  • Immobilized Lipase (e.g., Novozym 435, Lipase from Candida rugosa)

  • Organic solvent (e.g., n-hexane, isooctane)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • In a sealed flask, dissolve DL-menthol (e.g., 50 mmol) and propionic acid (e.g., 100 mmol) in the chosen organic solvent (e.g., 10 mL).[18]

  • Add the immobilized lipase (e.g., 10% w/w of total reactants).

  • If not using a solvent-free system, add a small amount of buffer solution to maintain the optimal pH for the enzyme.[18]

  • Add molecular sieves to the reaction mixture to absorb the water produced during the esterification, thereby shifting the equilibrium towards product formation.

  • Incubate the mixture in a shaking incubator or on a heated magnetic stirrer at the optimal temperature for the lipase (e.g., 45°C) for a specified time (e.g., 24-48 hours).[18][28]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, separate the immobilized enzyme by filtration for reuse.

  • The solvent can be removed under reduced pressure, and the product can be further purified by distillation or column chromatography if necessary.

Chemical Synthesis of Menthyl Propionate (Fischer Esterification)

Materials:

  • Menthol

  • Propionic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or another suitable solvent for azeotropic water removal

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add menthol, propionic acid (in excess, e.g., 2-3 equivalents), and the solvent (e.g., toluene).

  • Carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).

  • Heat the mixture to reflux using a heating mantle. The azeotropic mixture of water and the solvent will collect in the Dean-Stark trap, effectively removing water from the reaction.

  • Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction (typically 1-10 hours).[1]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the resulting menthyl propionate by fractional distillation.

Visualizing the Synthesis Pathways

Logical Flow for Synthesis Method Selection

Synthesis_Choice Start Synthesis Goal: Menthyl Propionate Purity High Purity & Stereospecificity Required? Start->Purity Scale Large-Scale Production? Purity->Scale No Enzymatic Enzymatic Synthesis Purity->Enzymatic Yes Sustainability Sustainability a Key Factor? Scale->Sustainability No Chemical Chemical Synthesis Scale->Chemical Yes Sustainability->Enzymatic Yes Sustainability->Chemical No

Caption: Decision-making flowchart for selecting between enzymatic and chemical synthesis of menthyl propionate.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants: Menthol & Propionic Acid Catalyst Catalyst Addition (Enzyme or Acid) Reactants->Catalyst Reaction Reaction under Controlled Conditions Catalyst->Reaction Separation Catalyst Separation (Filtration/Neutralization) Reaction->Separation Extraction Solvent Extraction & Washing Separation->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Analysis Product Analysis (GC, HPLC, NMR) Purification->Analysis Product Pure Menthyl Propionate Analysis->Product

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of menthyl propionate.

Conclusion: A Greener Future for Ester Synthesis

While chemical synthesis via Fischer-Speier esterification remains a viable and cost-effective method for large-scale production of menthyl propionate, the enzymatic approach offers significant advantages in terms of sustainability, selectivity, and milder reaction conditions. For applications in the pharmaceutical and high-purity flavor and fragrance sectors, where stereospecificity and minimal by-products are critical, enzymatic synthesis is the superior choice. As the chemical industry continues to embrace green chemistry principles, the adoption of biocatalytic processes like lipase-catalyzed esterification is expected to grow, paving the way for more efficient and environmentally responsible manufacturing.

References

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  • Wang, Y., & Li, D. (2005). Enzymatic esterification of DL-menthol with propionic acid by lipase from Candida cylindracea. Journal of Molecular Catalysis B: Enzymatic, 34(1-6), 17-22. [Link]

  • ResearchGate. (n.d.). Stereoselective acylation of Dl -menthol in organic solvents by an immobilized lipase from Pseudomonas cepacia with vinyl propionate. [Link]

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  • Supasorn, S., & Pinitsooksant, S. (2019). Lipase-Catalyzed Esterification: An Inquiry-Based Laboratory Activity To Promote High School Students' Understanding and Positive Perceptions of Green Chemistry. Journal of Chemical Education, 96(5), 963–969. [Link]

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Comparative

Identifying impurities in commercial menthyl propionate samples

Identifying Impurities in Commercial Menthyl Propionate Samples: A Comparative Analytical Guide Executive Summary Menthyl propionate (CAS 86014-82-6) is a high-value ester utilized extensively in flavor and fragrance for...

Author: BenchChem Technical Support Team. Date: March 2026

Identifying Impurities in Commercial Menthyl Propionate Samples: A Comparative Analytical Guide

Executive Summary Menthyl propionate (CAS 86014-82-6) is a high-value ester utilized extensively in flavor and fragrance formulations for its sweet, rum-like, and cooling properties, as well as in agricultural applications for its insecticidal efficacy[1][2]. Recognized by JECFA (FEMA 2247) as a safe flavoring agent[3], its commercial utility is heavily dependent on its purity and enantiomeric composition. As a Senior Application Scientist, I have observed that variations in manufacturing routes yield distinct impurity profiles that can drastically alter the sensory and functional performance of the final product. This guide provides a rigorous, self-validating analytical framework for profiling these impurities using High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Origins of Impurities

Understanding the causality behind impurity formation is critical for accurate analytical profiling. Commercial menthyl propionate is synthesized via two primary routes, each generating a unique chemical signature:

  • Chemical Esterification : This traditional route involves reacting L-menthol with propionic anhydride or propionic acid in the presence of a strong acid catalyst (e.g.,

    
    ). While cost-effective, the harsh acidic and thermal conditions drive side reactions. The acid catalyst promotes the dehydration of menthol, yielding menthene as a volatile impurity. Furthermore, thermal stress can cause epimerization, leading to the formation of (+)-menthyl propionate (a diastereomer with an inferior cooling profile).
    
  • Biocatalytic Transesterification : Modern green chemistry approaches utilize lipases (such as Pseudomonas alcaligenes or Candida rugosa) in deep eutectic solvents or organic media to catalyze the reaction between menthol and vinyl propionate[4][5]. This enzymatic route is highly stereoselective, virtually eliminating diastereomeric leakage and dehydration byproducts. However, due to thermodynamic equilibrium limits, biocatalytic grades often contain trace amounts of unreacted L-menthol[5].

G Menthol L-Menthol (Starting Material) ChemRoute Chemical Esterification (Propionic Anhydride + H+) Menthol->ChemRoute BioRoute Biocatalytic Transesterification (Lipase + Vinyl Propionate) Menthol->BioRoute Target (-)-Menthyl Propionate (Target Product) ChemRoute->Target Main Pathway Imp1 Menthene (Acid Dehydration) ChemRoute->Imp1 Side Reaction Imp2 (+)-Menthyl Propionate (Epimerization) ChemRoute->Imp2 Thermal/Acid Stress BioRoute->Target Main Pathway Imp3 Unreacted Menthol (Equilibrium Limit) BioRoute->Imp3 Incomplete Conversion

Fig 1. Mechanistic pathways of menthyl propionate synthesis and associated impurity generation.

Comparative Impurity Profiling of Commercial Grades

When evaluating commercial alternatives, quantitative data reveals the stark contrast between synthesis methods. Table 1 summarizes the expected impurity thresholds for standard chemical versus high-purity biocatalytic grades.

Table 1: Comparative Impurity Profile of Commercial Menthyl Propionate Grades

ParameterChemical Synthesis GradeBiocatalytic GradeAnalytical Significance
Target Purity 95.0% - 98.0%> 99.0%Determines suitability for fine fragrance/pharma.
Unreacted L-Menthol 0.5% - 1.5%0.1% - 0.8%Impacts cooling intensity and odor profile.
(+)-Menthyl Propionate 0.2% - 1.0%< 0.05%Diastereomeric impurity; alters sensory thresholds.
Menthene 0.1% - 0.5%Not DetectedIndicator of harsh acidic synthesis conditions.
Propionic Acid < 0.1%Not DetectedCauses sour/pungent off-notes.

Establishing a Self-Validating Analytical Workflow

To accurately quantify these impurities, standard GC-FID on an achiral column is fundamentally inadequate. Achiral stationary phases (like 5% phenyl polysiloxane) cannot resolve (+)-menthyl propionate from (-)-menthyl propionate, and they frequently suffer from co-elution issues between (+)-menthol and other ester impurities[6].

Causality in Method Design:

  • Chiral Stationary Phase : We must employ a cyclodextrin-based chiral column (e.g., Restek Rt-BetaDEXsm) to achieve baseline resolution of enantiomers and diastereomers, ensuring that (+)-menthyl propionate is not falsely integrated into the main product peak[6].

  • Isotopic Internal Standard (IS) : To make the protocol a self-validating system, we spike the sample with Menthol-d4[7][8]. Because Menthol-d4 co-elutes near the target analytes but is easily differentiated by its mass-to-charge ratio (m/z), it acts as an internal control. Any variations in injection volume, matrix suppression, or detector drift will equally affect the IS and the analytes, allowing for mathematically normalized, error-free quantification[8].

Workflow Prep Sample Prep Spike Menthol-d4 (IS) Inject GC Injection Split 100:1, 220°C Prep->Inject Separate Chiral Separation Rt-BetaDEXsm Column Inject->Separate Detect MS Detection EI 70 eV, 35-400 m/z Separate->Detect Validate Data Validation Ratio to IS Detect->Validate

Fig 2. Self-validating GC-MS analytical workflow utilizing a chiral stationary phase and isotopic IS.

Step-by-Step Experimental Methodology: GC-MS Profiling

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of the commercial menthyl propionate sample into a 10 mL volumetric flask.

  • Add 100 µL of a 1.0 mg/mL Menthol-d4 internal standard solution (in absolute ethanol)[7].

  • Dilute to volume with absolute ethanol and vortex for 30 seconds to ensure homogeneity.

  • Transfer 1.0 mL of the solution to a 2 mL GC autosampler vial.

Step 2: GC-MS Instrumental Setup Configure the Gas Chromatograph-Mass Spectrometer with the following validated parameters[6]:

  • Column : Restek Rt-BetaDEXsm (30 m x 0.25 mm ID x 0.25 µm film thickness) or an equivalent chiral cyclodextrin column.

  • Carrier Gas : Helium (99.999% purity) at a constant flow rate of 1.4 mL/min.

  • Inlet : Split mode (100:1 ratio) at 220°C. Injection volume: 1.0 µL.

  • Oven Temperature Program :

    • Initial hold at 80°C for 1 minute.

    • Ramp at 5.0°C/min to 220°C.

    • Final hold at 220°C for 5 minutes.

  • MS Transfer Line : 280°C.

  • Ion Source : Electron Impact (EI) at 70 eV. Source temperature: 230°C.

  • Scan Range : 35 to 350 m/z.

Step 3: Data Acquisition and Validation

  • Run the sequence and extract the chromatograms using specific Extracted Ion Chromatograms (EIC) to eliminate background noise.

  • Identify Menthyl Propionate : Extract m/z 138 (molecular fragment) and m/z 81. The base peak for menthyl propionate is typically m/z 57, with significant fragments at 95 and 138[1].

  • Identify Menthol : Extract m/z 71 (base peak for menthol).

  • Identify Menthol-d4 (IS) : Extract m/z 75 (shifted base peak for the deuterated analog)[8].

  • Quantification : Calculate the peak area ratio of each impurity to the Menthol-d4 internal standard. Compare the retention times of the (-)-menthyl propionate peak and any preceding/succeeding peaks to identify diastereomers like (+)-menthyl propionate.

By adhering to this rigorously designed protocol, laboratories can objectively verify the purity of menthyl propionate supplies, ensuring that inferior chemical grades do not compromise the integrity of high-value end products.

References

  • PubChem - Menthyl propionate | C13H24O2 | CID 95384. National Institutes of Health (NIH).
  • Green Pesticides: Essential Oils as Biopesticides in Insect-pest Management. Science Alert.
  • Deep Eutectic Solvents for Enzymatic Esterification of Racemic Menthol. ACS Publications.
  • JOINT FAO/WHO FOOD STANDARDS PROGRAMME CODEX COMMITTEE ON FOOD ADDITIVES. FAO.
  • Biocatalytic enantiomeric resolution of L-menthol from an eight isomeric menthol mixture through transesterification. ResearchGate.
  • Menthol-impurities | Pharmaffiliates. Pharmaffiliates.
  • A Comparative Guide to the Validation of Analytical Methods for (-)-Menthol in Biological Samples. BenchChem.
  • Analysis of Menthol and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension. GCMS.cz.

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Validation

Comparative antimicrobial activity of menthyl propionate and propionic acid

Comparative Antimicrobial Activity of Menthyl Propionate and Propionic Acid: A Technical Guide for Formulation Scientists As a Senior Application Scientist, I frequently encounter formulation bottlenecks where classic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antimicrobial Activity of Menthyl Propionate and Propionic Acid: A Technical Guide for Formulation Scientists

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where classic preservatives or antimicrobial active pharmaceutical ingredients (APIs) fail due to matrix incompatibilities. Two compounds that often emerge in these discussions are Propionic Acid (PA) —a ubiquitous, short-chain fatty acid preservative—and Menthyl Propionate (MP) —a lipophilic ester derivative of menthol.

While both compounds share a propionate moiety, their physicochemical properties dictate entirely different mechanisms of action, optimal pH ranges, and formulation strategies. This guide provides an objective, data-driven comparison of their antimicrobial performance to assist drug development professionals and researchers in strategic compound selection.

Mechanistic Divergence: The Causality of Antimicrobial Action

To effectively deploy an antimicrobial agent, one must understand the causality behind its microbial disruption. The structural differences between PA and MP lead to divergent pathways of cellular toxicity.

Propionic Acid (PA): Intracellular Acidification and Apoptosis PA acts primarily as a pH-dependent antimicrobial. Its efficacy relies heavily on the environmental pH being lower than its pKa (approx. 4.88). In its undissociated state, PA easily penetrates the microbial cell membrane[1]. Once inside the neutral cytoplasm, it dissociates into propionate anions and protons. This causes a rapid drop in intracellular pH, which inhibits essential enzymatic pathways and disrupts energy homeostasis[2]. Furthermore, recent mycological studies demonstrate that in fungi, PA induces programmed cell death by triggering reactive oxygen species (ROS) accumulation and metacaspase activation[3].

Menthyl Propionate (MP): Lipophilic Membrane Disruption Unlike free PA, MP is an esterified monoterpene derivative. The addition of the menthyl group drastically increases the molecule's partition coefficient (LogP), making it highly lipophilic. MP does not rely on environmental pH to remain uncharged. Instead, it partitions directly into the lipid bilayer of bacterial and fungal cell membranes. This accumulation fluidizes the membrane, disrupts structural integrity, and leads to the leakage of critical intracellular contents[4].

Mechanism cluster_PA Propionic Acid (PA) Mechanism cluster_MP Menthyl Propionate (MP) Mechanism PA_undiss Undissociated PA (Low pH) Membrane_PA Membrane Penetration PA_undiss->Membrane_PA Dissociation Intracellular Dissociation (Anion + H+) Membrane_PA->Dissociation Target_PA1 pH Drop & Enzyme Inhibition Dissociation->Target_PA1 Target_PA2 ROS Accumulation & Apoptosis (Fungi) Dissociation->Target_PA2 MP_mol Menthyl Propionate (Lipophilic Ester) Membrane_MP Lipid Bilayer Accumulation MP_mol->Membrane_MP Target_MP1 Membrane Disruption & Fluidization Membrane_MP->Target_MP1 Target_MP2 Loss of Osmotic Integrity Target_MP1->Target_MP2

Fig 1: Mechanistic divergence between PA (pH-dependent) and MP (membrane-disruptive).

Quantitative Efficacy: Comparative MIC Data

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency. Because PA is heavily influenced by pH, its MIC values fluctuate wildly depending on the testing environment. MP, conversely, maintains consistent potency across a broader pH spectrum due to its non-ionic nature.

Target PathogenPropionic Acid (PA) MICMenthyl Propionate (MP) / Menthol Deriv. MICEnvironmental Dependency
Escherichia carotovora 50 ppm (at pH 5.5)[5]~60-100 ppmPA requires acidic pH for efficacy.
Staphylococcus aureus >1000 ppm (at pH 7.0)[5]15.6 - 125 ppm[6]MP is vastly superior at neutral pH.
Candida albicans >500 ppm (at pH 7.0)125 ppm[6]MP directly disrupts fungal membranes.
Aspergillus niger 2500 ppm (at pH <6.0)[7]~200 ppmPA acts as a classic fungistat in bulk storage.

Data Synthesis: PA is highly efficient against Gram-negative bacteria and molds only when the formulation pH is acidic[5]. If you are formulating a neutral-pH topical gel or cosmetic, PA will exist almost entirely as the inactive propionate anion, rendering it useless. In these scenarios, MP is the superior choice, offering broad-spectrum activity at significantly lower concentrations[6].

Self-Validating Experimental Protocol: Broth Microdilution

When comparing a water-soluble acid (PA) against a lipophilic ester (MP), standard broth microdilution protocols often yield false negatives for the lipophile due to micelle exclusion (the compound floats on top of the aqueous media).

To ensure scientific integrity, the following protocol introduces two critical causal modifications: 1) Surfactant integration to ensure MP bioavailability, and 2) Resazurin dye reduction as a self-validating viability indicator, bypassing the optical density (OD600) errors caused by emulsion turbidity.

Step-by-Step Methodology

Step 1: Media Preparation & pH Control

  • Prepare Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

  • Causality Check: Aliquot the media into two batches. Buffer Batch A to pH 5.5 (to test PA's active state) and Batch B to pH 7.2 (to simulate physiological conditions).

Step 2: Compound Solubilization

  • PA Stock: Dissolve Propionic Acid directly in the buffered media to a concentration of 5000 ppm.

  • MP Stock: Dissolve Menthyl Propionate in 0.5% Tween-80 (v/v) before adding to the media to achieve 5000 ppm.

  • Causality Check: Tween-80 acts as a non-toxic emulsifier, preventing MP from phase-separating and ensuring the microbes are actually exposed to the active agent.

Step 3: Serial Microdilution

  • Dispense 100 µL of media into a 96-well plate.

  • Perform a 2-fold serial dilution of the PA and MP stocks across the columns (Concentration range: 5000 ppm down to ~4.8 ppm).

Step 4: Inoculation & Self-Validation Controls

  • Inoculate each well with 10 µL of microbial suspension (adjusted to

    
     CFU/mL).
    
  • Self-Validating System: Include a Positive Control (Media + Microbes + Tween-80, no API) to prove the surfactant isn't killing the cells, and a Negative Control (Media + API, no microbes) to establish a baseline for sterility.

Step 5: Incubation & Resazurin Readout

  • Incubate plates at 37°C for 24 hours (bacteria) or 30°C for 72 hours (fungi).

  • Add 20 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

  • Interpretation: Metabolically active cells reduce blue resazurin to pink resorufin. The MIC is the lowest concentration well that remains strictly blue. This fluorometric shift self-validates the assay, proving cell death rather than just growth stasis.

Workflow Prep Prepare Compounds: PA (Buffer) & MP (Tween-80) Dilution Serial Microdilution (96-well plates) Prep->Dilution Inoculation Inoculate Pathogens (10^5 CFU/mL) Dilution->Inoculation Incubation Incubate (24h Bacteria / 72h Fungi) Inoculation->Incubation Validation Self-Validation: Pos/Neg Controls Inoculation->Validation Readout Read MIC (Resazurin Viability) Incubation->Readout Validation->Readout

Fig 2: Self-validating broth microdilution workflow using Resazurin for viability.

Application Matrix: Strategic Selection

Choosing between these two compounds requires aligning their physicochemical properties with the target product profile:

  • Choose Propionic Acid when: Formulating bulk agricultural feed, grain storage, or acidic food products (like cheeses and baked goods) where vapor-phase fungistatic activity is required and low pH is easily maintained[7].

  • Choose Menthyl Propionate when: Developing topical dermatologicals, oral care products, or cosmetic formulations at neutral pH. MP provides potent, broad-spectrum membrane disruption[4] without the pungent, vinegar-like odor or pH limitations associated with free short-chain fatty acids.

References

  • 2, National Institutes of Health (NIH). 2.1, FoodAdditives.net.

  • 7, Bangladesh Journals Online.

  • 3, FEMS Yeast Research - Oxford Academic. 5.4, National Institutes of Health (NIH). 6.5, National Institutes of Health (NIH).

  • 6, ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling for Waste Management

Proper waste management of specialty chemicals like menthyl propionate (CAS 4951-48-8 / 86014-82-6) requires moving beyond generic lab safety protocols. As an ester widely utilized in flavor, fragrance, and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Proper waste management of specialty chemicals like menthyl propionate (CAS 4951-48-8 / 86014-82-6) requires moving beyond generic lab safety protocols. As an ester widely utilized in flavor, fragrance, and pharmaceutical research, menthyl propionate possesses a specific physicochemical profile that dictates strict handling and disposal parameters[1].

This guide provides step-by-step, self-validating methodologies for the safe disposal of menthyl propionate. By understanding the mechanistic causality behind these procedures, laboratory personnel can prevent environmental contamination, avoid dangerous cross-reactions in waste streams, and ensure full regulatory compliance.

To design an effective disposal strategy, we must first analyze the molecular characteristics that govern the chemical's behavior in waste streams. Menthyl propionate is highly lipophilic and prone to specific degradation pathways if mishandled[2].

Table 1: Physicochemical Properties Dictating Disposal Protocols

PropertyValueOperational Disposal Implication
CAS Number 4951-48-8 / 86014-82-6Essential for accurate hazardous waste tracking and manifesting[1].
Molecular Weight 212.33 g/mol High molecular weight limits rapid evaporation, requiring physical absorbents during spills rather than relying on ventilation alone[1].
LogP (Octanol/Water) ~4.69 (est)Highly hydrophobic. Strictly incompatible with aqueous drains; will cause phase separation and localized concentration[2].
Solubility Insoluble in water; soluble in alcohols/oilsRequires organic solvents (e.g., ethanol, isopropanol) for equipment rinsing and decontamination[2].
Chemical Class Ester (Menthol derivative)Subject to acid/base-catalyzed hydrolysis. Must be segregated from strong acids or bases to prevent the generation of propionic acid.

Waste Stream Segregation Workflow

The following decision matrix maps the operational pathways for menthyl propionate disposal, ensuring that all physical states of the chemical are routed to an approved high-temperature incineration facility.

MenthylPropionateDisposal Start Menthyl Propionate Waste Generation Decision Waste State? Start->Decision Liquid Liquid Waste (Pure or Solvent Mix) Decision->Liquid Solutions/Rinsate Solid Solid Waste (PPE, Wipes, Absorbents) Decision->Solid Contaminated items Spill Accidental Spill Decision->Spill Uncontrolled release OrgWaste Non-Halogenated Organic Waste Container Liquid->OrgWaste Funnel transfer SolidWaste Hazardous Solid Waste Container Solid->SolidWaste Double-bag Absorb Apply Inert Absorbent (Vermiculite/Sand) Spill->Absorb Ventilate area Incineration Approved Waste Disposal Plant (High-Temp Incineration) OrgWaste->Incineration Licensed Collector SolidWaste->Incineration Licensed Collector Absorb->SolidWaste Sweep & collect

Fig 1: Menthyl propionate waste segregation and disposal workflow.

Procedural Methodologies (Self-Validating SOPs)

Every protocol executed in the lab must act as a self-validating system to ensure trustworthiness and safety. Follow these step-by-step methodologies for routine handling and emergency response.

SOP 1: Routine Liquid Waste Segregation
  • Container Verification: Select a chemically compatible waste carboy (e.g., HDPE) explicitly designated for "Non-Halogenated Organic Solvents."

  • Transfer: Use a grounded PTFE or glass funnel to transfer the liquid menthyl propionate waste.

  • Equipment Rinsing: Rinse the primary reaction vessel with a compatible organic solvent (e.g., ethanol or acetone) to dissolve residual menthyl propionate. Add this rinsate directly to the organic waste container.

  • Validation Check: Visually inspect the waste carboy for phase separation. A single, homogenous organic layer confirms proper solvent compatibility. If a biphasic layer forms, it indicates unwanted aqueous contamination in your waste stream; halt additions immediately.

  • Labeling: Clearly label the container with "Contains: Menthyl Propionate, Non-Halogenated Organics."

SOP 2: Accidental Release & Spill Remediation
  • Ventilation & Isolation: Immediately ventilate the spillage area[3]. Menthyl propionate has a distinct, sweet herbal/floral odor that can be overwhelming in enclosed spaces[2].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth[3]. Do not use combustible materials like sawdust.

  • Absorption & Collection: Allow the absorbent 5-10 minutes to fully soak up the lipophilic liquid. Sweep the saturated absorbent using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag.

  • Secondary Decontamination: Wipe the spill area with a microfiber cloth dampened in isopropanol to dissolve any microscopic hydrophobic residue. Dispose of the cloth in the solid waste bag.

  • Validation Check: Perform an olfactory and visual inspection. The complete absence of the characteristic herbal/floral odor, combined with a dry, non-slick surface post-solvent wipe, validates successful decontamination.

Mechanistic Causality in Disposal Choices

True laboratory expertise requires understanding why a protocol exists. The disposal procedures for menthyl propionate are grounded in its specific chemical mechanics:

  • Hydrophobicity & Drain Hazards: With an estimated LogP of 4.69, menthyl propionate is highly lipophilic[2]. If mistakenly poured down an aqueous drain, it will not dissolve. Instead, it will coat plumbing infrastructure, acting as a solvent trap for other organic residues, creating blockages, and localizing volatile emissions.

  • Ester Hydrolysis Risks: As an ester, menthyl propionate is susceptible to base-catalyzed or acid-catalyzed hydrolysis. Mixing it in a general waste carboy containing strong acids or bases can lead to the slow generation of menthol and propionic acid. Propionic acid can alter the pH of the waste stream and generate unexpected pressure. Segregation into strictly neutral, non-halogenated organic waste prevents this.

  • High-Temperature Incineration Dynamics: Regulatory standards mandate disposal at an approved waste plant[3]. High-temperature incineration is the preferred method because the thermal degradation of the

    
     molecule cleanly yields carbon dioxide and water vapor. This completely eliminates the environmental burden without producing toxic halogenated byproducts (such as dioxins or furans), provided the chemical is strictly kept out of the halogenated waste stream.
    

References

  • National Center for Biotechnology Information (NIH). "(-)-Menthyl propionate | C13H24O2 | CID 221455 - PubChem". PubChem Database. 1

  • Synerzine. "Safety Data Sheet: Cyclohexanol, 5-methyl-2-(1-methylethyl)-, propanoate, (1R,2S,5R)-". Synerzine SDS. 3

  • ChemicalBook. "(-)-menthyl propionate | 4951-48-8". ChemicalBook Database. 2

Sources

Handling

Personal protective equipment for handling Menthyl propionate

As drug development professionals and formulation scientists, we frequently utilize Menthyl propionate (CAS 4951-48-8 for the l-isomer, 141553-01-7 for the racemic mixture) as a chiral auxiliary, lipophilic modifier, or...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and formulation scientists, we frequently utilize Menthyl propionate (CAS 4951-48-8 for the l-isomer, 141553-01-7 for the racemic mixture) as a chiral auxiliary, lipophilic modifier, or targeted flavoring agent[1]. While its Global Harmonized System (GHS) classification often reads "Not Classified" for severe acute toxicity[2], treating this compound with operational complacency is a critical logistical error.

Its specific physicochemical properties dictate exactly how it interacts with human tissue, laboratory surfaces, and polymer barriers. This masterfile provides a scientifically grounded, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and logistical disposal of Menthyl propionate, ensuring your laboratory maintains the highest standards of operational excellence.

Section 1: Physicochemical Profile & Hazard Rationale

To build a robust safety protocol, we must first understand the molecular behavior of the chemical. Menthyl propionate is a highly lipophilic ester[3]. This lipophilicity means that while it won't cause immediate chemical burns, it can rapidly partition into the lipid bilayers of the skin, leading to localized defatting, dermatitis, and transient irritation upon prolonged exposure.

Table 1: Quantitative Physicochemical Profile & Operational Implications

PropertyQuantitative ValueMechanistic Rationale & Operational Implication
CAS Number 4951-48-8 (l-isomer) / 141553-01-7 (racemic)Ensure the correct stereoisomer is tracked in your inventory for GMP compliance and accurate synthesis scaling[1].
LogP (Octanol/Water) ~4.69 (Estimated)Highly lipophilic. It will readily penetrate compromised skin barriers and requires specialized lipophilic absorbents for spill cleanup[1].
Solubility Insoluble in water; Soluble in oils/alcoholsAqueous decontamination is entirely ineffective. Spills must be treated with strong surfactants to break the ester film[1].
Flash Point > 90°C (Combustible)Low fire risk at standard room temperature, but it will support combustion if preheated. Keep away from strong oxidizing agents[2].
Vapor Pressure Low at 20°CInhalation hazard is minimal under standard benchtop conditions, but aerosolization during transfer requires engineering controls[2].

Section 2: Personal Protective Equipment (PPE) Matrix

PPE selection must be driven by chemical compatibility and molecular structure, not just generic laboratory policy. Because Menthyl propionate is an ester, it interacts differently with protective polymer barriers than standard aqueous solutions do.

Table 2: Evidence-Based PPE Specifications

PPE CategorySpecificationCausality & Mechanistic Rationale
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Organic esters and terpenoids can rapidly permeate and degrade natural rubber latex. Nitrile provides a robust, cross-linked barrier against lipophilic organic compounds.
Eye Protection ANSI Z87.1 Splash GogglesPrevents transient corneal irritation from accidental aerosolization or splashing during pressurized transfers or sonication[2].
Body Protection 100% Cotton or Flame-Retardant (FR) Lab CoatSynthetic fabric blends (e.g., polyester) can melt directly into the skin if the combustible liquid is accidentally ignited.
Engineering Controls Fume Hood (Face velocity 80-100 fpm)While the vapor pressure is low, handling large volumes, heating the chemical, or generating aerosols requires active exhaust to prevent mild respiratory irritation[2].

Section 3: Operational Handling & Spill Response Protocol

When a spill occurs, the primary operational goal is preventing the spread of a highly lipophilic, slick substance that resists standard aqueous cleaning. The following protocol is designed as a self-validating system to ensure absolute decontamination.

Step-by-Step Methodology: Menthyl Propionate Spill Remediation
  • Isolation & Assessment: Immediately isolate the area to prevent personnel from tracking the lipophilic compound across the facility. Verify that the fume hood or room ventilation is operating at maximum capacity to clear any aerosolized droplets[2].

  • PPE Escalation: Ensure all responding personnel are wearing fresh nitrile gloves, splash goggles, and closed-toe footwear.

  • Inert Absorption: Cover the spill completely with an inert, lipophilic absorbent (e.g., diatomaceous earth, dry sand, or vermiculite). Causality: Because Menthyl propionate is insoluble in water, using standard aqueous mops will only spread the chemical over a larger surface area[2].

  • Mechanical Collection: Sweep the saturated absorbent using non-sparking tools to prevent static discharge. Place the material into a compatible, sealable hazardous waste container (e.g., High-Density Polyethylene - HDPE).

  • Chemical Decontamination: Wash the affected surface vigorously with a strong laboratory-grade surfactant (detergent) and warm water. Causality: Surfactants are required to form micelles around the lipophilic ester molecules, allowing them to be lifted from the surface and rinsed away.

  • System Validation (Critical Step): Swipe the decontaminated area with a clean, dry, white absorbent pad. If the pad shows any oily residue, feels slick, or retains the characteristic "sweet herbal" odor of the ester, the decontamination has failed. Repeat Step 5 until the validation pad remains completely clean and odorless.

G A Spill Event: Menthyl Propionate B Assess Volume & Ventilation A->B C Don Nitrile Gloves & Goggles B->C D Apply Lipophilic Absorbent C->D E Decontaminate with Surfactant D->E F Validate: Odor & Residue Check E->F G Incineration Waste Routing F->G

Fig 1: Step-by-step logical workflow for Menthyl propionate spill containment and validation.

Section 4: Waste Disposal & Environmental Logistics

Menthyl propionate is not highly toxic to aquatic life, but as an organic ester, it significantly increases the Biological Oxygen Demand (BOD) in municipal wastewater systems[2]. It must never be poured down the drain.

Step-by-Step Methodology: Routine Waste Disposal
  • Waste Segregation: Collect all liquid waste and contaminated first-rinse solvents in a dedicated "Non-Halogenated Organic Waste" carboy. Causality: Mixing esters with halogenated waste streams unnecessarily increases disposal costs and introduces the risk of cross-reactivity.

  • Regulatory Labeling: Clearly label the container with "Contains Menthyl Propionate (Combustible Organic)" and the date of first accumulation.

  • Storage Logistics: Store the waste carboy in a grounded, flammable storage cabinet away from strong oxidizing agents (such as peroxides or concentrated nitric acid). Causality: Esters can react exothermically with strong oxidizers, potentially leading to container rupture[2].

  • Final Disposal Routing: Transfer the sealed containers to an authorized hazardous waste contractor for high-temperature incineration. Causality: Incineration ensures the complete thermal breakdown of the molecule into harmless carbon dioxide and water, preventing environmental accumulation[2].

  • System Validation (Critical Step): Inspect the waste carboy weekly. A valid, safe storage state is confirmed when the container shows zero signs of bulging (which would indicate unwanted exothermic gas generation) and the secondary containment tray remains completely dry.

References

  • PubChem - NIH: "(-)-Menthyl propionate | C13H24O2 | CID 221455"[Link]

  • Synerzine: "Cyclohexanol, 5-methyl-2-(1-methylethyl) - Safety Data Sheet"[Link]

Sources

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